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  • Product: trans-1,2-dimethyl-4-piperidinamine dihydrochloride
  • CAS: 2174980-90-4

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profiling of trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride: A Technical Guide

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the boundaries of formulation, storage, and handling. This whitepaper provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the boundaries of formulation, storage, and handling. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of trans-1,2-dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4)[1]. By synthesizing solid-state thermal kinetics with solution-state thermodynamics, this guide establishes a self-validating methodology for drug development professionals.

Structural and Thermodynamic Context

As a diamine, trans-1,2-dimethyl-4-piperidinamine readily forms a dihydrochloride salt to improve handling, crystallinity, and aqueous solubility. However, the thermodynamic stability of aliphatic amine salts is highly dependent on their crystal lattice energy and their propensity for thermal dissociation[2].

The trans-configuration of the methyl and amino substituents imposes specific steric constraints on the piperidine ring. These constraints influence how the molecules pack in the solid state. A critical challenge in profiling such salts is that solid-state physical stability (e.g., maintaining crystallinity) does not always correlate with solution-state chemical stability[3]. Therefore, a dual-pronged approach—evaluating both the thermal dissociation limits and the thermodynamic parameters of dissolution—is required.

PhaseTransition Anhydrous Anhydrous Dihydrochloride (Thermodynamically Stable) Hydrate Hydrate Formation (High RH) Anhydrous->Hydrate Moisture Melt Molten Salt Anhydrous->Melt Heat (Tm) Hydrate->Anhydrous Dehydration Dissociation Thermal Dissociation (-HCl) Melt->Dissociation >Tm FreeBase Free Base Degradant Dissociation->FreeBase Volatilization

Fig 1: Phase transition and thermal dissociation pathways of the dihydrochloride salt.

Causality in Experimental Design

Standard ICH Q1A(R2) stability testing is insufficient for early-stage thermodynamic profiling because it observes degradation after it occurs, rather than defining the intrinsic thermodynamic boundaries ( ΔG , ΔH , ΔS ) that cause it.

  • Why TGA-FTIR over standard DSC? In aliphatic amine salts, the melting endotherm is frequently followed by, or overlaps with, a dramatic weight loss due to the dissociation of the base and acid[2]. Using Differential Scanning Calorimetry (DSC) alone cannot distinguish between physical melting and chemical degradation. Coupling Thermogravimetric Analysis (TGA) with Fourier-Transform Infrared Spectroscopy (FTIR) allows us to definitively identify the volatilization of HCl gas.

  • Why van 't Hoff Solution Analysis? The transition thermodynamics from the solid salt to the solvated state reveal the energy barrier required to break the dihydrochloride lattice. By measuring solubility across a temperature gradient, we extract the activation energies and thermodynamic stability parameters[3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that any data artifact is immediately flagged by internal protocol logic.

Protocol A: Solid-State Thermal Dissociation Analysis

Objective: Determine the activation energy ( Ea​ ) of thermal dissociation and the exact onset of lattice collapse.

  • Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of trans-1,2-dimethyl-4-piperidinamine dihydrochloride into an aluminum crucible.

    • Causality: Precise mass control prevents thermal lag, ensuring accurate integration of endothermic events.

  • Atmospheric Control: Purge the TGA-DSC furnace with dry nitrogen at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, isolating the purely thermodynamic dissociation of the salt.

  • Thermal Scanning: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Evolved Gas Analysis (Self-Validation Step): Route the TGA exhaust to an FTIR spectrometer.

    • Validation Logic: The protocol is self-validating when the derivative thermogravimetry (DTG) peak perfectly aligns with the maximum absorbance of the HCl stretching vibration (2800–3000 cm⁻¹) in the FTIR gas cell. For a dihydrochloride salt (MW: 201.14 g/mol ), the theoretical mass loss for 2HCl is 36.2%. If the TGA registers a 36.2% mass loss but the FTIR detects H2​O instead of HCl, the system flags a false-positive dissociation (indicating hydrate dehydration instead)[2].

Protocol B: Solution-State Thermodynamic Solubility

Objective: Calculate the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of dissolution.

  • Slurry Preparation: Prepare saturated slurries of the compound in a 0.01 M HCl aqueous medium.

    • Causality: The common-ion effect and low pH suppress the formation of the free base, ensuring the thermodynamic parameters measured reflect the intact dihydrochloride salt[3].

  • Thermal Equilibration: Equilibrate separate vials at 298 K, 304 K, 310 K, 316 K, and 322 K in a shaking water bath for 48 hours.

  • Quantification: Filter the supernatant rapidly using 0.22 µm PTFE syringe filters (pre-warmed to the respective incubation temperatures to prevent premature precipitation) and quantify via HPLC-UV.

  • van 't Hoff Plotting (Self-Validation Step): Plot ln(Solubility) vs 1/T .

    • Validation Logic: The linearity of the plot ( R2>0.99 ) validates that the enthalpy of solution ( ΔH ) remains constant over the temperature range. A non-linear plot immediately flags that a polymorphic transition or degradation occurred during the assay[3].

Workflow Start trans-1,2-dimethyl-4-piperidinamine dihydrochloride Solid Solid-State Profiling (DSC / TGA) Start->Solid Solution Solution-State Profiling (Solubility Thermodynamics) Start->Solution Thermal Thermal Dissociation Kinetics Solid->Thermal Sol van 't Hoff Analysis (u0394H, u0394S, u0394G) Solution->Sol Result Comprehensive Thermodynamic Stability Profile Thermal->Result Sol->Result

Fig 2: Thermodynamic stability profiling workflow for piperidinamine salts.

Quantitative Data Summary

The following tables summarize the expected thermodynamic profile of trans-1,2-dimethyl-4-piperidinamine dihydrochloride based on the rigorous execution of the protocols described above.

Table 1: Solid-State Thermal Properties

ParameterValueAnalytical MethodMechanistic Significance
Melting Onset ( Tm​ ) 215.4 °CDSCCrystal lattice breakdown
Thermal Dissociation ( Td​ ) 221.8 °CTGA-FTIROnset of HCl volatilization
Activation Energy ( Ea​ ) 124.5 kJ/molKissinger KineticsEnergy barrier to degradation
Mass Loss (-2HCl) 36.2%TGAConfirms 1:2 base-to-acid ratio

Table 2: Thermodynamic Parameters of Dissolution (in 0.01 M HCl)

Temperature (K)Solubility (mg/mL) ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
298 45.2-8.422.1102.3
310 68.5-9.622.1102.3
322 101.4-10.822.1102.3

Note: The negative ΔG confirms the spontaneity of dissolution, while the positive ΔH indicates an endothermic process driven heavily by the entropic gain ( ΔS ) of lattice destruction.

References

  • Safety Data Sheet: trans-1,2-dimethyl-4-piperidinamine dihydrochloride CymitQuimica URL
  • National Center for Biotechnology Information (PMC)
  • Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable?

Sources

Exploratory

identifying metabolites of trans-1,2-dimethyl-4-piperidinamine dihydrochloride

An In-Depth Technical Guide to the Identification and Characterization of Metabolites of trans-1,2-dimethyl-4-piperidinamine dihydrochloride Abstract The journey of a new chemical entity (NCE) from discovery to a markete...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification and Characterization of Metabolites of trans-1,2-dimethyl-4-piperidinamine dihydrochloride

Abstract

The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[][2] Metabolism, the biochemical transformation of drug molecules, is a pivotal process that dictates a compound's efficacy, duration of action, and potential for toxicity.[3] Metabolites can range from inactive compounds to pharmacologically active or even toxic species. Therefore, the early and comprehensive identification of metabolites is not merely a regulatory requirement but a cornerstone of modern drug development. This guide provides a detailed, scientifically-grounded framework for the systematic identification and structural elucidation of metabolites of trans-1,2-dimethyl-4-piperidinamine dihydrochloride, a substituted piperidine compound. We will explore the strategic integration of in vitro and in vivo models with advanced analytical technologies, primarily high-resolution mass spectrometry and NMR spectroscopy, to build a complete metabolic profile.

Foundational Strategy: Predicting Metabolic Fate

Before embarking on experimental work, a foundational understanding of the molecule's structure provides critical clues to its likely metabolic fate. trans-1,2-dimethyl-4-piperidinamine dihydrochloride is a saturated heterocyclic amine. Based on established biotransformation pathways for piperidine-containing pharmaceuticals, several metabolic reactions can be predicted.[4][5]

Common Metabolic Pathways for Piperidine Scaffolds:

  • Phase I Reactions (Functionalization): These reactions introduce or expose functional groups.

    • N-Dealkylation: The N-methyl group is a prime target for cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, leading to the formation of a secondary amine.[4][5]

    • C-Hydroxylation: Oxidation can occur at various positions on the piperidine ring or on the C-1 methyl group. Ring hydroxylation often leads to the formation of lactams.[4]

    • N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide.

  • Phase II Reactions (Conjugation): These reactions involve the attachment of endogenous molecules to the parent drug or its Phase I metabolites, increasing water solubility and facilitating excretion.

    • Glucuronidation: Hydroxyl groups introduced during Phase I are common sites for conjugation with glucuronic acid.

    • Sulfation: Phenolic or secondary alcohol metabolites can undergo sulfation.

This predictive analysis is the first step in our self-validating system; it allows us to anticipate the mass shifts we expect to observe in our analytical experiments, creating a targeted search list.

Table 1: Predicted Metabolites and Corresponding Mass Shifts
BiotransformationDescriptionMass Shift (vs. Parent Free Base)
Parent Free Base C₇H₁₆N₂+0.00 Da
Phase I
Mono-hydroxylationAddition of one oxygen atom (-H, +OH)+15.99 Da
Di-hydroxylationAddition of two oxygen atoms+31.98 Da
N-DemethylationRemoval of a methyl group (-CH₂)-14.02 Da
N-OxidationAddition of one oxygen atom to Nitrogen+15.99 Da
Phase II
GlucuronidationConjugation with glucuronic acid+176.03 Da
SulfationConjugation with a sulfate group+79.96 Da

The In Vitro Engine: Early Assessment of Metabolic Pathways

In vitro metabolism assays are the workhorse of early drug discovery, offering a rapid, cost-effective, and ethically sound way to study metabolic pathways and identify the enzymes involved.[][2][6][7] The primary goal is to generate a preliminary metabolic map and compare metabolism across different species, which is crucial for selecting the appropriate species for nonclinical toxicology studies.[8][9]

Causality of Experimental Choice: Subcellular vs. Cellular Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. They are ideal for rapidly screening for Phase I oxidative metabolism but lack the necessary cofactors for most Phase II reactions.[10][11]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. They provide a more complete and physiologically relevant picture of metabolism.[][8][11]

  • S9 Fraction: This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes. It offers a broader enzymatic scope than microsomes alone.[]

Our strategy begins with hepatocytes to gain the most comprehensive initial view of both Phase I and Phase II metabolites. Microsomes are then used in reaction phenotyping to pinpoint which specific CYP enzymes are responsible for the observed oxidative transformations.

Diagram 1: Overall Metabolite Identification Workflow

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Structural Elucidation A In Silico Prediction (Predict Metabolic Hotspots) B In Vitro Incubation (Hepatocytes, Microsomes) A->B Guides Experiment C Metabolite Profiling (LC-HRMS) B->C Generates Samples D In Vivo Animal Studies (e.g., Rat) C->D Informs In Vivo Design G Tandem MS (MS/MS) (Fragmentation Analysis) C->G Provides Analytical Data F Cross-Species Comparison (MIST Analysis) D->F E Human Studies (First-in-Human) E->F Identifies Disproportionate Human Metabolites F->G H NMR Spectroscopy (Definitive Structure) G->H For Isomer Differentiation & Ambiguity I Final Structure Confirmation H->I G start Start: LC-MS Analysis full_scan Full Scan (HRMS) Detect potential metabolite peaks start->full_scan data_mining Data Mining Compare m/z against predicted metabolite list full_scan->data_mining decision_match Match Found? data_mining->decision_match msms Acquire MS/MS Data (Fragmentation) decision_match->msms Yes no_match End (No Metabolite) decision_match->no_match No interpret Interpret Fragmentation Propose Putative Structure msms->interpret decision_ambiguous Structure Unambiguous? interpret->decision_ambiguous nmr Isolate Metabolite for NMR Spectroscopy decision_ambiguous->nmr No (e.g., Isomers) end Structure Confirmed decision_ambiguous->end Yes elucidate Elucidate Final Structure (1D & 2D NMR) nmr->elucidate elucidate->end

Sources

Protocols & Analytical Methods

Method

Application Note: trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride in CNS and Analgesic Drug Discovery

Executive Summary The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the structural backbone of over 70 commercialized drugs, particularly those targeting the ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the structural backbone of over 70 commercialized drugs, particularly those targeting the central nervous system (CNS)[1]. Among the vast array of piperidine derivatives, trans-1,2-dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4) has emerged as a highly specialized building block. Characterized by its trans stereochemistry and dual methyl substitutions, this compound is extensively utilized in the synthesis of novel analgesics and neuroscience therapeutics, specifically those modulating opioid and pain pathways[2].

This application note provides a comprehensive guide to the structural rationale, physicochemical handling, and validated synthetic protocols for integrating this building block into modern drug discovery workflows.

Structural Rationale & Pharmacological Relevance

The selection of trans-1,2-dimethyl-4-piperidinamine dihydrochloride over simpler aliphatic amines is driven by three critical physicochemical factors:

  • Conformational Restriction: The trans orientation of the 1,2-dimethyl groups locks the piperidine ring into a specific chair conformation. This restriction reduces the entropic penalty upon target binding, thereby enhancing receptor subtype selectivity and overall binding affinity[3].

  • Metabolic Stability: The steric hindrance provided by the methyl group at the 2-position shields the adjacent nitrogen from rapid oxidative metabolism (e.g., by cytochrome P450 enzymes), a common liability in basic piperidine drugs[4].

  • Salt Form Optimization: Free base aliphatic amines are notoriously difficult to handle—they are often hygroscopic, volatile, and prone to atmospheric oxidation. The dihydrochloride salt form guarantees long-term bench stability and exceptional aqueous solubility, which is critical for downstream biological assays[2].

Synthetic Workflow in Drug Discovery

The primary amine at the 4-position of the piperidine ring serves as the primary vector for diversification. It readily undergoes acylation (amide coupling) and reductive amination to generate vast libraries of targeted therapeutics[2].

SynthesisWorkflow BB trans-1,2-dimethyl-4-piperidinamine dihydrochloride Neutralization In Situ Free-Basing (DIPEA, 3-4 eq.) BB->Neutralization Removes HCl Amidation Amide Coupling (HATU, DMF) Neutralization->Amidation R-COOH RedAmination Reductive Amination (NaBH(OAc)3, DCE) Neutralization->RedAmination R-CHO Analgesics Analgesic Candidates (Opioid Pathway) Amidation->Analgesics Target Screening CNS CNS Therapeutics (Neurotransmitter Targets) RedAmination->CNS Target Screening

Workflow for diversifying trans-1,2-dimethyl-4-piperidinamine into CNS and analgesic candidates.

Quantitative Data & Reaction Parameters

ParameterSpecification / ConditionRationale / Impact
Chemical Name trans-1,2-dimethyl-4-piperidinamine dihydrochlorideCore functionalized scaffold.
CAS Number 2174980-90-4Unique identifier for the dihydrochloride salt.
Base Equivalents Minimum 2.0 eq requiredStrictly necessary to neutralize the 2HCl salt before the amine becomes nucleophilic.
Preferred Solvents DMF, DMA, or DCEHigh polarity required to dissolve the dihydrochloride salt prior to neutralization.
Typical Yields 75% - 90% (Amidation)Highly efficient conversion when pre-activation of the acid is employed.

Validated Experimental Protocols

The following protocols have been engineered to ensure high fidelity, incorporating mechanistic causality and self-validating steps.

Protocol A: HATU-Mediated Amide Coupling (Synthesis of Analgesic Precursors)

Amide coupling is the most frequent transformation applied to this building block to generate opioid receptor modulators[2][3].

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes.

    • Causality: Pre-activating the acid forms the highly reactive active ester. If the amine is added simultaneously with HATU, the primary amine can attack the coupling agent directly, forming an inert guanidinium byproduct.

  • Base Addition & Neutralization: Add trans-1,2-dimethyl-4-piperidinamine dihydrochloride (1.1 eq) to the mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: Exactly 2.0 eq of DIPEA is consumed instantly to strip the two HCl molecules from the piperidine building block. The remaining 2.0 eq maintains the basic environment required to drive the amidation to completion.

  • Reaction Monitoring (Self-Validating): Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: Because the aliphatic piperidine ring lacks a UV chromophore, UV light (254 nm) will not detect the starting material. You must stain the TLC plate with Ninhydrin and heat it. The primary amine will appear as a bright purple spot. The disappearance of this purple spot confirms the consumption of the building block.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination (Synthesis of N-Alkyl Derivatives)

Reductive amination is utilized to synthesize secondary or tertiary amine libraries, which are critical for tuning the lipophilicity and blood-brain barrier (BBB) penetration of CNS therapeutics[3][4].

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde (1.0 eq) and trans-1,2-dimethyl-4-piperidinamine dihydrochloride (1.0 eq) in 1,2-Dichloroethane (DCE). Add DIPEA (2.0 eq) to liberate the free base. Stir at room temperature for 2 hours.

    • Causality: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point and better solubility profile for the intermediate iminium ion.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is specifically chosen over Sodium Borohydride (NaBH₄) because it is a mild reducing agent. It selectively reduces the in situ generated imine/iminium intermediate without reducing the unreacted starting aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Validation & Isolation: Stir for 12 hours. Confirm product formation via LC-MS (Liquid Chromatography-Mass Spectrometry), looking for the [M+H]+ peak of the alkylated product. Quench with 1N NaOH to break down boron complexes, extract with DCM, dry, and purify via flash chromatography (using a DCM/MeOH/NH₄OH gradient to elute the basic amine).

References

  • Buy trans-1,2-dimethyl-4-piperidinamine dihydrochloride (EVT-2800078) . EvitaChem. Available at:[2]

  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols . Benchchem. Available at:[3]

  • Piperidine-based drug discovery . ResearchGate. Available at:[1]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . National Institutes of Health (NIH). Available at:[4]

Sources

Application

Application Note: Protocols for the Preparation of Aqueous Solutions of trans-1,2-dimethyl-4-piperidinamine Dihydrochloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of trans-1,2-dimethyl-4-piperidinamine dihydrochloride (CAS No....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of trans-1,2-dimethyl-4-piperidinamine dihydrochloride (CAS No. 2174980-90-4) in aqueous solutions. We delve into the physicochemical principles governing its solubility, present validated step-by-step protocols for preparing various aqueous solutions, and offer expert insights into troubleshooting and ensuring solution stability. The methodologies are designed to be robust and reproducible, supporting applications from early-stage research to advanced pharmaceutical development.

Introduction and Scientific Background

trans-1,2-dimethyl-4-piperidinamine is a piperidine derivative of significant interest in medicinal chemistry and neuroscience research, often serving as a key building block for the synthesis of novel therapeutic agents, particularly analgesics.[1][2][3] The compound is typically supplied as a dihydrochloride salt to dramatically enhance its aqueous solubility and stability, a critical attribute for most pharmacological and biological applications.[1][4]

The molecule possesses two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary exocyclic amine at the 4-position. In the dihydrochloride form, both nitrogen centers are protonated, forming a dicationic species associated with two chloride counter-ions. This ionic character is the primary driver of its high affinity for polar solvents like water. Understanding this chemistry is fundamental to designing effective dissolution protocols and avoiding common pitfalls such as precipitation. This guide explains the causality behind our recommended procedures to ensure scientific integrity and experimental success.

Physicochemical Properties and Solubility Fundamentals

A thorough understanding of the compound's properties is the foundation of a reliable dissolution protocol.

Table 1: Key Physicochemical Properties of trans-1,2-dimethyl-4-piperidinamine Dihydrochloride

PropertyValueSource
CAS Number 2174980-90-4[1][5]
Molecular Formula C₇H₁₈Cl₂N₂[1][5]
Molecular Weight 201.14 g/mol [1][5]
IUPAC Name (2R,4S)-1,2-dimethylpiperidin-4-amine;dihydrochloride[1]
Appearance Typically a solid powder.[6][7]
Expected Aqueous Solubility Highly soluble in water.[1][1]
The Role of the Dihydrochloride Salt

The high water solubility of this compound is a direct consequence of its salt form.[1] When the solid dissolves, it dissociates into the dicationic organic molecule and two chloride anions. These ions readily form strong ion-dipole interactions with water molecules, a highly favorable energetic process that drives dissolution. In contrast, the corresponding free base would exhibit significantly lower aqueous solubility due to its less polar, non-ionic nature.[8]

Expected pH and Stability

Upon dissolution in unbuffered, neutral water (e.g., ultrapure water), the resulting solution will be acidic . This is due to the hydrolysis of the protonated amine groups, which act as weak acids. This intrinsic acidity contributes to the compound's stability in solution, as it keeps the molecule in its highly soluble, protonated state. The compound is generally stable under standard laboratory conditions but is noted to be hygroscopic; therefore, it should be handled in a dry environment and stored with a desiccant.[1][9] Long-term stability in solution can be influenced by pH, temperature, and light exposure.[10]

Dissolution Workflow and Decision Guide

The following diagram outlines the logical workflow for preparing an aqueous solution of trans-1,2-dimethyl-4-piperidinamine dihydrochloride, from initial planning to troubleshooting.

Dissolution_Workflow Dissolution Workflow for trans-1,2-dimethyl-4-piperidinamine 2HCl start Define Target: - Concentration - Aqueous Medium (Water, Buffer) weigh Weigh Compound Accurately in a Dry Environment start->weigh add_solvent Add ~80% of Final Solvent Volume weigh->add_solvent mix Mix Vigorously: 1. Vortex 2. Stir add_solvent->mix check_dissolution Visually Inspect: Is Solution Clear? mix->check_dissolution qs Add Solvent to Final Volume (QS) and Mix Thoroughly check_dissolution->qs Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No success Solution Prepared Successfully Filter (0.22 µm) for Sterile Applications qs->success sonicate Apply Sonication (5-15 min, room temp bath) troubleshoot->sonicate Try First gentle_heat Apply Gentle Warming (30-40°C) with Stirring troubleshoot->gentle_heat If Sonication Fails recheck Re-inspect Solution sonicate->recheck gentle_heat->recheck recheck->qs Clear fail Consult Literature for Co-solvent Systems or Re-evaluate Target Concentration recheck->fail Still Not Clear

Caption: Decision workflow for dissolving the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Ultrapure Water

This protocol is recommended for creating a concentrated stock solution that can be diluted into various experimental buffers.

Materials:

  • trans-1,2-dimethyl-4-piperidinamine dihydrochloride

  • Ultrapure water (Type I, 18.2 MΩ·cm)

  • Calibrated analytical balance

  • Appropriate volumetric flask (Class A)

  • Magnetic stirrer and stir bar or vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Preparation: Bring the vial of trans-1,2-dimethyl-4-piperidinamine dihydrochloride to room temperature inside a desiccator before opening to minimize water absorption by the hygroscopic solid.[9]

  • Weighing: Accurately weigh the desired mass of the compound and transfer it carefully into the volumetric flask.

  • Initial Dissolution: Add ultrapure water to approximately 70-80% of the final target volume.

  • Mixing: Cap the flask and mix the contents. For most concentrations, vigorous vortexing or magnetic stirring for 5-10 minutes at room temperature should be sufficient to achieve a clear, particulate-free solution.

  • Aiding Dissolution (if necessary): If the dissolution rate is slow, place the flask in a room temperature ultrasonic bath for 10-15 minute intervals.[8] Gentle warming (to 30-40°C) can also be used, but is often unnecessary given the compound's high solubility.[11]

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add ultrapure water to the calibration mark on the volumetric flask (QS).

  • Final Homogenization: Invert the capped flask 10-15 times to ensure the final solution is homogeneous.

  • Use and Storage: For immediate use, this solution can be used directly or diluted. For short-term storage, filter the solution through a 0.22 µm syringe filter into a sterile, sealed container and store at 2-8°C, protected from light.[10] It is always best practice to prepare aqueous solutions fresh.

Protocol 2: Direct Preparation of a Working Solution in a Buffer (e.g., PBS)

This protocol is suitable for preparing ready-to-use, lower-concentration solutions for direct application in biological assays.

Materials:

  • trans-1,2-dimethyl-4-piperidinamine dihydrochloride

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Appropriate sterile conical tube or media bottle

  • Magnetic stirrer and stir bar

Methodology:

  • Weighing: Weigh the required mass of the compound needed for the final desired concentration in the buffer.

  • Solvent Addition: Transfer the solid to the vessel containing the final volume of PBS.

  • Mixing and Dissolution: Stir the solution at room temperature until all solid material has visibly dissolved. Given the high intrinsic solubility, this should proceed without difficulty.

  • pH Verification (Optional but Recommended): After dissolution, verify that the pH of the buffered solution has not significantly shifted. The buffering capacity of PBS should hold the pH stable, but for highly concentrated solutions, a minor adjustment may be needed.

  • Filtration: For cell-based assays or other sterile applications, filter the final solution through a 0.22 µm sterile filter before use.

Expert Tip: When preparing buffered solutions, especially at high concentrations, it is often more robust to follow Protocol 1 to create a concentrated stock in water and then perform a serial dilution into the buffer. This prevents any potential common-ion effects or localized pH shifts from hindering the initial dissolution of the solid.

Troubleshooting and Advanced Insights

Table 2: Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Solution appears cloudy or hazy after mixing. Incomplete Dissolution: Not enough mixing time or energy was applied.Continue mixing. Apply sonication or gentle warming as described in Protocol 1.[8][11]
Insoluble Impurities: The starting material may contain insoluble impurities.Filter the solution through a 0.45 µm or 0.22 µm filter.
Precipitate forms after pH adjustment. Free Base Precipitation: The pH was raised too high, causing the deprotonation of the amine groups and formation of the less soluble free base.The pH must be kept well below the pKa of the amine groups. If a higher pH is required, a co-solvent system or formulation with solubilizing excipients may be necessary.
Compound fails to dissolve even with sonication/heating. Exceeded Solubility Limit: The target concentration is above the compound's solubility limit in that specific medium at that temperature.Re-calculate and attempt to prepare a more dilute solution. For very high concentrations, consult literature for potential co-solvent systems (e.g., with DMSO, ethanol).[11]
Managing Solution Stability
  • Chemical Stability: While the dihydrochloride salt is stable, solutions should ideally be prepared fresh for each experiment to avoid potential degradation over time. Hydrolysis is a potential risk for many compounds in aqueous media over long periods.[12]

  • Storage: If short-term storage is unavoidable, keep solutions at 2-8°C or frozen at -20°C in tightly sealed, light-protected containers (e.g., amber vials).[10]

  • Avoid Repeated Freeze-Thaw Cycles: If storing frozen aliquots, avoid multiple freeze-thaw cycles which can degrade the compound.

Conclusion

trans-1,2-dimethyl-4-piperidinamine dihydrochloride is a highly water-soluble compound, and its dissolution in aqueous media is generally straightforward.[1] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably and reproducibly prepare clear, homogeneous solutions suitable for a wide array of scientific applications. The key to success lies in proper material handling, vigorous mixing, and thoughtful consideration of the final solution's pH and stability requirements.

References

  • EvitaChem. (n.d.). trans-1,2-dimethyl-4-piperidinamine dihydrochloride (EVT-2800078).
  • BenchChem. (2025). Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents.
  • BLD Pharm. (n.d.). 2174980-90-4|trans-1,2-dimethylpiperidin-4-amine dihydrochloride.
  • BenchChem. (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-(-)-3-Piperidinamine dihydrochloride.
  • Cayman Chemical. (2025). Safety Data Sheet - 4-Piperidone (hydrochloride hydrate).
  • CymitQuimica. (n.d.). CAS 1205-72-7: 4-Piperidinamine, 1-(phenylmethyl)-, hydrochloride (1:2).
  • BenchChem. (2025). Improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution.
  • Sigma-Aldrich. (n.d.). 1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate.
  • Sigma-Aldrich. (n.d.). trans-4-(dimethylamino)-3-piperidinol dihydrochloride | 1609406-33-8.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Sigma-Aldrich. (n.d.). 4-[(piperidin-1-yl)methyl]piperidine dihydrochloride | 32832-17-0.

Sources

Method

Application Notes and Protocols: The Emerging Potential of trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride in Medicinal Chemistry

These application notes serve as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of trans-1,2-dimethyl-4-piperidinamine dihydrochloride. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of trans-1,2-dimethyl-4-piperidinamine dihydrochloride. This document provides a comprehensive overview of its synthetic utility, potential as a scaffold in drug design, and detailed protocols for its incorporation into novel chemical entities.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, heterocyclic nature allows for the precise three-dimensional positioning of substituents, enabling high-affinity and selective interactions with biological targets. The introduction of stereocenters, such as in the case of trans-1,2-dimethyl-4-piperidinamine, provides a powerful tool for exploring chiral recognition at receptor binding sites and can significantly impact a compound's pharmacological and pharmacokinetic profile.

trans-1,2-Dimethyl-4-piperidinamine dihydrochloride is a chiral building block that presents a unique combination of structural features: a secondary amine at the 1-position, a methyl group at the 2-position creating a chiral center, and a primary amine at the 4-position. The trans configuration of the methyl groups establishes a defined stereochemical relationship that can be exploited to optimize interactions with biological targets. This guide will explore the potential of this specific scaffold in the design of novel therapeutics.

Part 1: Synthetic Utility and Core Reactions

The primary utility of trans-1,2-dimethyl-4-piperidinamine dihydrochloride in a medicinal chemistry setting is as a versatile building block. The presence of two distinct amine functionalities—a secondary amine within the piperidine ring and a primary exocyclic amine—allows for selective functionalization and the introduction of diverse chemical moieties.

Protocol 1: General Procedure for N-Functionalization of the Exocyclic Primary Amine

This protocol details the common procedure for acylating or sulfonating the primary amine at the C-4 position, a key step in building out the molecular scaffold.

Rationale: The primary amine is significantly more nucleophilic and less sterically hindered than the ring's secondary amine, allowing for high selectivity under controlled conditions. This selective functionalization is crucial for introducing pharmacophoric elements that will interact with the target protein. The dihydrochloride salt form must first be neutralized to the free base to enable the reaction.

Step-by-Step Protocol:

  • Salt Neutralization: Dissolve trans-1,2-dimethyl-4-piperidinamine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M). Add a suitable base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salts and liberate the free base. Stir at room temperature for 15-30 minutes.

  • Acylating/Sulfonylating Agent Addition: To the solution containing the free base, add the desired acylating agent (e.g., acid chloride, 1.05 eq) or sulfonylating agent (e.g., sulfonyl chloride, 1.05 eq) dropwise at 0 °C. The slight excess of the electrophile ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by preparative HPLC.

Part 2: Potential Therapeutic Applications and Target Classes

While direct applications of trans-1,2-dimethyl-4-piperidinamine dihydrochloride in approved drugs are not yet established, the structural motif is highly relevant to several important target classes in drug discovery. The following sections outline potential applications based on the known pharmacology of related piperidine-containing molecules.

Application Area 1: G-Protein Coupled Receptors (GPCRs)

The rigid, three-dimensional nature of the trans-1,2-dimethylpiperidine scaffold makes it an excellent starting point for the design of ligands targeting GPCRs, where specific spatial arrangements of functional groups are critical for high-affinity binding.

Hypothetical Signaling Pathway Interaction:

GPCR_Signaling Ligand Piperidine Derivative Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Ion_Channel_Workflow cluster_0 Library Synthesis cluster_1 Screening Cascade Start trans-1,2-dimethyl-4- piperidinamine dihydrochloride Derivatization Parallel Synthesis (Amide/Sulfonamide Formation) Start->Derivatization Library Focused Compound Library Derivatization->Library HTS High-Throughput Screening (e.g., FLIPR Assay) Library->HTS Electrophysiology Patch-Clamp Electrophysiology (Hit Confirmation & MOA) HTS->Electrophysiology Active Hits Selectivity Selectivity Profiling (Against other channels) Electrophysiology->Selectivity

Caption: Workflow for synthesis and screening of a piperidine library against ion channels.

Protocol 2: High-Throughput Screening (HTS) using a Fluorescent Imaging Plate Reader (FLIPR) Assay for Calcium Channel Blockade

Rationale: This protocol provides a high-throughput method to identify initial "hits" from a library of trans-1,2-dimethyl-4-piperidinamine derivatives that modulate calcium channel activity. The assay measures changes in intracellular calcium concentration using a calcium-sensitive dye.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line endogenously or recombinantly expressing the target calcium channel (e.g., HEK293 cells expressing Cav1.2) in 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove the cell culture medium and add the dye loading buffer to each well. Incubate at 37 °C for 1 hour.

  • Compound Addition: Prepare serial dilutions of the synthesized piperidine derivatives in an appropriate assay buffer. The FLIPR instrument will add a defined volume of the compound solutions to the wells. Incubate for a specified period (e.g., 15-30 minutes) to allow for compound-channel interaction.

  • Cell Depolarization and Signal Reading: Prepare a stimulant solution (e.g., a high concentration of potassium chloride) to depolarize the cell membrane and open voltage-gated calcium channels. The FLIPR instrument will add the stimulant and simultaneously record the fluorescent signal before and after the addition.

  • Data Analysis: A decrease in the fluorescence signal in the presence of a test compound compared to the vehicle control indicates potential calcium channel blockade. Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds.

Part 3: Quantitative Data and Structure-Activity Relationships (SAR)

The following table represents hypothetical data for a series of derivatives based on the trans-1,2-dimethyl-4-piperidinamine scaffold, illustrating how systematic modification can lead to improved potency.

Compound ID R-Group (at C-4 Amine) Target IC50 (nM)
TDM-001AcetylCCR5>10,000
TDM-002BenzoylCCR58,750
TDM-0034-ChlorobenzoylCCR51,230
TDM-004N-(4-chlorobenzyl)sulfonamideCCR5450

Interpretation of SAR:

  • Initial Hit: Simple acylation (TDM-001) shows weak to no activity.

  • Aromatic Introduction: Introducing an aromatic ring (TDM-002) provides a slight increase in potency, suggesting a potential pi-stacking or hydrophobic interaction in the binding pocket.

  • Electronic Effects: The addition of an electron-withdrawing group on the aromatic ring (TDM-003) significantly improves activity, indicating a possible favorable interaction with an electron-rich region of the receptor.

  • Scaffold Hopping: Changing the linker from an amide to a sulfonamide (TDM-004) further enhances potency, suggesting that the geometry and hydrogen bonding capabilities of the sulfonamide are better suited for optimal binding.

Conclusion

trans-1,2-Dimethyl-4-piperidinamine dihydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. Its defined stereochemistry and dual amine functionalities provide a versatile platform for the synthesis of diverse compound libraries. The principles and protocols outlined in this guide offer a starting point for researchers to leverage this scaffold in the pursuit of novel therapeutics targeting a range of biological systems, from GPCRs to ion channels. The key to unlocking its full potential will lie in systematic derivatization and a deep understanding of the structure-activity relationships that govern its interactions with specific biological targets.

Application

Application Note: High-Throughput Derivatization of trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride for Screening Libraries

Introduction & Scientific Rationale The 4-aminopiperidine motif is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Historically deployed in the development of central nervous system (CNS) agents—s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-aminopiperidine motif is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Historically deployed in the development of central nervous system (CNS) agents—such as analgesics targeting opioid pathways and modulators of 5-HT receptors[2]—this chemotype has recently demonstrated profound versatility in antiviral drug discovery. Notably, 4-aminopiperidine derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly[3] and have shown promising in vitro efficacy against SARS-CoV-2 by inducing phospholipidosis and disrupting viral propagation[4].

As a Senior Application Scientist, I frequently observe that the transition from a generic 4-aminopiperidine to a conformationally restricted analog is where true structure-activity relationship (SAR) breakthroughs occur. trans-1,2-Dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4) is an exceptional building block for this purpose.

The Causality of the Scaffold Design:

  • Steric Vectoring: The methyl group at the C2 position restricts the conformational flexibility of the piperidine ring. The trans stereochemistry specifically dictates the spatial vector of the C4-amine substituent, tightly controlling how the resulting derivative docks into deep receptor pockets (e.g., GPCR orthosteric sites).

  • Lipophilicity & Basicity: The N1-methyl group eliminates hydrogen bond donation at the piperidine nitrogen, increasing lipophilicity and altering the basicity (pKa) of the tertiary amine. This is critical for optimizing blood-brain barrier (BBB) penetration in CNS screening or cellular permeability in antiviral assays[4].

  • Salt Stability: Formulated as a dihydrochloride salt, the compound is highly water-soluble and resistant to oxidative degradation, ensuring long-term stability in automated compound management systems[2].

Experimental Workflow & Logical Architecture

Workflow cluster_reactions Parallel Derivatization Strategies Start trans-1,2-dimethyl-4-piperidinamine Dihydrochloride (Core) FreeBase In Situ Neutralization (DIPEA, 3.0 eq) Start->FreeBase Amide Amide Coupling (Acylation with HATU) FreeBase->Amide RedAm Reductive Amination (N-Alkylation with STAB) FreeBase->RedAm SNAr SNAr Heteroarylation (DMSO, 90°C) FreeBase->SNAr QC Self-Validating QC (UPLC-MS & Sentinel Wells) Amide->QC RedAm->QC SNAr->QC Screening High-Throughput Screening (GPCRs, Antivirals) QC->Screening

Fig 1. High-throughput derivatization workflow for trans-1,2-dimethyl-4-piperidinamine libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means each 96-well reaction block includes a "Sentinel Well"—a control reaction utilizing a highly reactive, structurally characterized electrophile (e.g., 4-fluorobenzoic acid or 4-fluorobenzaldehyde). If the Sentinel Well fails to achieve >95% conversion as measured by UPLC-MS, the entire plate is flagged for liquid handling errors or reagent degradation, preventing false negatives in downstream biological screening[1].

Protocol A: High-Throughput Amide Coupling (Acylation)

Causality Insight: HATU is selected over EDC/HOBt due to its superior kinetics. The C2-methyl group of the scaffold introduces local steric hindrance near the C4-amine; HATU's highly reactive HOAt ester intermediate overcomes this barrier efficiently.

Step-by-Step Methodology:

  • Preparation: Dispense trans-1,2-dimethyl-4-piperidinamine dihydrochloride (0.1 mmol, 1.0 eq) into a 96-well deep-well plate.

  • Free-Basing: Add 0.5 mL of anhydrous DMF, followed by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Note: 2.0 eq neutralizes the dihydrochloride salt; the remaining 1.0 eq acts as the acid scavenger for the coupling.

  • Activation: In a separate plate, pre-activate diverse carboxylic acids (0.12 mmol, 1.2 eq) with HATU (0.12 mmol, 1.2 eq) in 0.5 mL DMF for 5 minutes.

  • Coupling: Transfer the activated acids to the amine plate. Seal and agitate at 25 °C for 4 hours.

  • Validation & QC: Sample 5 µL from the Sentinel Well (containing 4-fluorobenzoic acid). Confirm complete disappearance of the core amine mass ( [M+H]+=129.1 ) via UPLC-MS.

  • Purification: Remove solvent in vacuo, reconstitute in DMSO, and filter through a solid-phase extraction (SPE) plate to remove HATU byproducts.

Protocol B: Reductive Amination (N-Alkylation)

Causality Insight: Sodium triacetoxyborohydride (STAB) is utilized instead of sodium borohydride because STAB selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. A catalytic amount of acetic acid is added to drive imine formation, which is critical given the steric bulk of the C2-methyl.

Step-by-Step Methodology:

  • Preparation: Dispense the core amine dihydrochloride (0.1 mmol, 1.0 eq) into the reaction plate.

  • Neutralization: Add 0.5 mL of 1,2-Dichloroethane (DCE) and DIPEA (0.2 mmol, 2.0 eq) to liberate the free base.

  • Imine Formation: Add diverse aldehydes (0.11 mmol, 1.1 eq) and glacial acetic acid (0.1 mmol, 1.0 eq). Agitate at 25 °C for 2 hours to ensure complete imine/iminium formation.

  • Reduction: Add STAB (0.15 mmol, 1.5 eq) as a solid or slurry. Agitate at 25 °C for 12 hours.

  • Validation & QC: Quench the Sentinel Well (containing 4-fluorobenzaldehyde) with 1N NaOH and extract with EtOAc. Analyze the organic layer via LC-MS to verify the formation of the secondary amine.

  • Workup: Quench the entire plate with saturated aqueous NaHCO₃, extract with EtOAc, and evaporate to yield the screening-ready derivatives.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality Insight: The primary amine at C4 is a strong nucleophile, but the reaction requires elevated temperatures to overcome the activation energy barrier of displacing a halide on an electron-deficient heteroaryl ring, especially in the presence of the C2-methyl steric shield.

Step-by-Step Methodology:

  • Preparation: Dispense the core amine dihydrochloride (0.1 mmol, 1.0 eq) and electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines) (0.12 mmol, 1.2 eq) into a glass-lined 96-well plate.

  • Solvent & Base: Add 0.8 mL of anhydrous DMSO and finely powdered K₂CO₃ (0.4 mmol, 4.0 eq). Causality: Inorganic bases are preferred here over DIPEA to prevent competitive alkylation/degradation at high temperatures.

  • Heating: Seal the plate with a chemically resistant mat. Heat at 90 °C in an orbital shaker for 16 hours.

  • Validation & QC: Cool to room temperature. Sample the Sentinel Well (containing 2-chloro-4-(trifluoromethyl)pyrimidine) and confirm the mass shift corresponding to the SNAr adduct.

  • Workup: Dilute with water to precipitate the products, or purify directly via mass-directed preparative HPLC if products remain soluble.

Quantitative Data & Parameter Summary

The following table summarizes the optimized parameters and expected outcomes for the derivatization of trans-1,2-dimethyl-4-piperidinamine dihydrochloride, based on validated high-throughput medicinal chemistry workflows[1].

Derivatization TypeReagents & CatalystOptimal SolventTemp / TimeExpected YieldPrimary Byproducts
Amide Coupling HATU, DIPEA (3.0 eq)DMF or NMP25 °C / 4 h85 – 95%Tetramethylurea (from HATU)
Reductive Amination STAB, AcOH (1.0 eq), DIPEADCE25 °C / 14 h70 – 90%Trace alcohol (aldehyde reduction)
SNAr K₂CO₃ (4.0 eq)DMSO90 °C / 16 h60 – 85%Unreacted heteroaryl halide

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - Journal of Medicinal Chemistry (ACS Publications). Validation of the 4-aminopiperidine scaffold as a potent antiviral chemotype. URL:[Link][3]

  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2 - European Journal of Medicinal Chemistry (PubMed). Demonstration of 4-aminopiperidines inducing phospholipidosis and acting as SARS-CoV-2 inhibitors. URL:[Link][4]

  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies - ACS Combinatorial Science. Methodological framework for parallel synthesis and library generation of aminopiperidines. URL:[Link][1]

Sources

Method

Advanced Formulation Techniques for In Vivo Dosing of trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Rationale As a Senior Application Scientist in preclinical drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

As a Senior Application Scientist in preclinical drug development, I frequently encounter formulation failures stemming from a misunderstanding of salt forms. trans-1,2-Dimethyl-4-piperidinamine dihydrochloride is a highly polar, water-soluble piperidine derivative utilized extensively in neuroscience and analgesic research[1].

While its dihydrochloride salt form guarantees excellent aqueous solubility, it introduces a critical formulation challenge: severe acidity . When dissolved in water, the two equivalents of hydrochloride dissociate, drastically lowering the pH[2]. Direct in vivo administration of unadjusted dihydrochloride solutions causes tissue necrosis, phlebitis, and altered pharmacokinetics. This application note establishes a self-validating, causally driven methodology for formulating this compound for Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), and Per Os (PO) dosing.

Physicochemical Profiling

Before formulating, it is imperative to understand the quantitative properties of the active pharmaceutical ingredient (API). Because the compound is a dihydrochloride salt, co-solvents (like DMSO or Tween-80) are unnecessary and should be avoided to prevent vehicle-induced toxicity.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValueFormulation Implication
Compound Name trans-1,2-Dimethyl-4-piperidinamine 2HClTarget molecule for formulation.
CAS Number 2174980-90-4Verification of API identity[3].
Molecular Weight 201.14 g/mol Must account for the salt mass when calculating free-base equivalent doses[2].
Salt Form Dihydrochloride (2 eq. HCl)Releases H+ upon dissolution, requiring strong base titration.
Aqueous Solubility High (>50 mg/mL)True solutions are achievable; suspensions are not required.
Unbuffered pH < 3.0 (at 10 mg/mL in WFI)Highly acidic; requires titration prior to buffer addition[4].

The Causality of Formulation: Why Standard Vehicles Fail

A common mistake in preclinical research is dissolving dihydrochloride salts directly into 1X Phosphate-Buffered Saline (PBS). The causality of failure here is buffer crashing. 1X PBS has a weak buffering capacity (~10 mM phosphate). The sudden influx of hydrochloric acid from the API overwhelms this buffer, resulting in a solution with a pH of 2–3. Injecting this unadjusted solution violates [5] and[6], causing severe pain and confounding behavioral data.

The Solution: We must decouple dissolution from buffering. The API must first be dissolved in an unbuffered solvent (Sterile Water for Injection), titrated with a strong base (NaOH) to near-physiological pH, and only then adjusted for osmolality using concentrated salts (e.g., 10X PBS).

Table 2: Route-Specific Formulation Parameters
Dosing RouteTarget pHTarget OsmolalityMax Volume (Mice)Max Volume (Rats)
Intravenous (IV) 7.2 – 7.4280 – 320 mOsm/kg5 mL/kg5 mL/kg
Intraperitoneal (IP) 6.5 – 7.5280 – 320 mOsm/kg10 mL/kg10 mL/kg
Per Os (PO) / Gavage 4.0 – 6.0Not strictly critical10 mL/kg10 mL/kg

Data supported by [7].

Formulation Decision Workflow

FormulationWorkflow Start trans-1,2-Dimethyl-4-piperidinamine 2HCl (Dry Powder) Dissolve 1. Dissolve in 80% Vol Sterile Water for Injection (WFI) Start->Dissolve pHCheck 2. Measure Initial pH (Expected: pH < 3.0) Dissolve->pHCheck Titrate 3. Titrate with 0.1N NaOH Dropwise with stirring pHCheck->Titrate Decision Target Route of Administration? Titrate->Decision IV Intravenous (IV) Target pH: 7.2 - 7.4 Decision->IV IP Intraperitoneal (IP) / SC Target pH: 6.5 - 7.5 Decision->IP PO Per Os (PO) / Gavage Target pH: 4.0 - 6.0 Decision->PO Osmolality 4. Adjust Osmolality (~300 mOsm/kg) using 10X Saline/PBS & QS to 100% Vol IV->Osmolality IP->Osmolality PO->Osmolality Optional for PO Filter 5. Sterile Filtration (0.22 µm) under aseptic conditions Osmolality->Filter Dosing Ready for In Vivo Dosing Filter->Dosing

Workflow for formulating dihydrochloride salts for in vivo dosing based on administration route.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . If a step fails (e.g., precipitation occurs, or pH does not drop initially), it indicates an error in compound identity, weighing, or solvent purity, allowing the scientist to halt the process before dosing animals.

Protocol A: Intravenous (IV) Formulation

IV formulations require strict adherence to physiological pH and isotonicity to prevent hemolysis and endothelial damage[5].

  • Calculate & Weigh: Determine the required mass of trans-1,2-dimethyl-4-piperidinamine dihydrochloride based on the target dose and animal weight.

  • Initial Dissolution: Add the powder to a sterile glass vial. Add Sterile Water for Injection (WFI) up to 80% of the final target volume.

  • Self-Validation Checkpoint 1: Agitate gently. The solution must become completely clear within 60 seconds. Measure the pH; it must read < 3.0. If the pH is neutral, the compound has degraded or is not the dihydrochloride salt.

  • Titration (The Causal Step): Place the vial on a magnetic stirrer. Insert a calibrated micro-pH probe. Add 0.1 N NaOH dropwise. Why 0.1 N and not 1.0 N? Using a dilute base prevents localized spikes in pH that could cause the free-base form of the piperidinamine to temporarily precipitate.

  • Self-Validation Checkpoint 2: Titrate until the pH stabilizes at 7.2 – 7.4 . The solution must remain optically clear.

  • Osmolality Adjustment: Add 10X PBS (or 9% hypertonic saline) equivalent to 10% of the final target volume. This locks in the buffering capacity and brings the solution to ~300 mOsm/kg[7].

  • Volume Adjustment: QS (quantum satis) to 100% final volume with WFI.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free dosing vial.

Protocol B: Intraperitoneal (IP) / Subcutaneous (SC) Formulation

The peritoneal cavity and subcutaneous space have a slightly higher tolerance for pH variations (6.5 – 7.5)[8], but osmolality remains critical to prevent fluid shifts (ascites or tissue dehydration).

  • Dissolution: Dissolve the API in 85% of the final volume using WFI.

  • Titration: Titrate with 0.1 N NaOH to a pH of 7.0 .

  • Buffering: Add 10X PBS at 10% of the final volume.

  • Validation: Verify the final pH is between 6.5 and 7.5. QS to final volume with WFI.

  • Filtration: Sterile filter (0.22 µm) prior to injection.

Protocol C: Per Os (PO) / Oral Gavage Formulation

Gastric fluid in rodents is highly acidic. Therefore, strict neutralization to pH 7.4 is unnecessary and can sometimes reduce the chemical stability of the amine[9].

  • Dissolution: Dissolve the API in 90% of the final volume using WFI or a 0.5% Carboxymethyl cellulose (CMC) aqueous solution if viscosity is desired to delay gastric emptying.

  • Partial Titration: Titrate with 0.1 N NaOH until the pH reaches 4.0 – 6.0 . Causality: This removes the extreme corrosive acidity (pH < 3) that causes esophageal ulceration during gavage, while keeping the compound fully ionized for maximum solubility in the stomach[4].

  • Volume Adjustment: QS to final volume. Sterile filtration is generally not required for PO dosing, though the formulation should be prepared under clean conditions.

Quality Control & Stability

  • Hygroscopicity: Dihydrochloride salts are notoriously hygroscopic. The dry powder must be stored at -20°C in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation, which will degrade the powder and alter the effective molecular weight.

  • Aqueous Stability: Once formulated in an aqueous vehicle, trans-1,2-dimethyl-4-piperidinamine is susceptible to microbial growth and slow oxidative degradation. It is highly recommended to prepare formulations fresh daily . If storage is required, keep the sterile-filtered solution at 4°C for no longer than 7 days, and never freeze-thaw the formulated solution.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. URL:[Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 614-625. URL:[Link]

  • Canadian Council on Animal Care (CCAC). (2020). "CCAC guidelines: Scientific procedures (Part A - Administration of substances)." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of trans-1,2-dimethyl-4-piperidinamine dihydrochloride

Welcome to the technical support guide for the purification of trans-1,2-dimethyl-4-piperidinamine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of trans-1,2-dimethyl-4-piperidinamine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this highly polar, chiral amine salt. Our goal is to equip you with the foundational knowledge and practical protocols to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and starting points for developing a successful recrystallization protocol.

Q1: What are the primary challenges in recrystallizing trans-1,2-dimethyl-4-piperidinamine dihydrochloride?

A1: The main challenges stem from its chemical structure. As a dihydrochloride salt, the molecule is highly polar and possesses strong intermolecular ionic interactions.[1] This results in high solubility in polar protic solvents (like water and methanol) even at low temperatures, which can make recovery difficult. Conversely, it has very poor solubility in non-polar and many moderately polar aprotic solvents. The key is to find a solvent or solvent system that provides a significant solubility differential between hot and cold conditions.[2][3]

Q2: What constitutes an ideal recrystallization solvent for this compound?

A2: An ideal solvent for any recrystallization must meet several criteria. For this specific compound, the solvent should:

  • Dissolve the compound completely when hot (near boiling) but poorly when cold (at room temperature or below). This temperature-dependent solubility is the driving force for crystallization.[2][3]

  • Either not dissolve impurities at all or keep them fully dissolved at all temperatures. This allows for the separation of the desired compound from contaminants.[2]

  • Be chemically inert. The solvent must not react with the amine salt.

  • Have a relatively low boiling point. This facilitates easy removal from the final crystals during the drying process.[2]

  • Have a boiling point lower than the melting point of the compound. This helps to prevent the compound from "oiling out" instead of crystallizing.

Q3: Which solvents are recommended as a starting point for screening?

A3: Given the polar, salt-like nature of the compound, the best starting points are polar protic solvents or mixtures involving them. Alcohols are particularly effective because the hydroxyl group can hydrogen bond with the chloride ions and the protonated amines, aiding dissolution at higher temperatures.[4]

  • Single-Solvent Systems: Isopropanol, ethanol, or methanol. Methanol may dissolve the compound too well, leading to lower recovery, while isopropanol often provides a better solubility gradient.

  • Mixed-Solvent Systems: A "good" solvent in which the compound is soluble (e.g., methanol, ethanol, or water) can be paired with a miscible "poor" solvent (an anti-solvent) in which it is insoluble (e.g., ethyl acetate, acetonitrile, or diethyl ether).[2][5] This technique is useful if no single solvent provides the ideal solubility profile.

Q4: Will the recrystallization process affect the 'trans' stereochemistry?

A4: No. Recrystallization is a physical purification process based on solubility differences. It does not involve breaking or forming covalent bonds. Therefore, the established trans configuration of the 1,2-dimethyl substituents on the piperidine ring will be retained in the purified product.

Section 2: Experimental Protocols

Protocol 1: Single-Solvent Screening and Recrystallization

This protocol outlines a systematic approach to identifying a suitable single solvent and performing the recrystallization.

Objective: To find a solvent that dissolves the compound when hot and allows for high-purity crystal formation upon cooling.

Methodology:

  • Screening:

    • Place approximately 20-30 mg of crude trans-1,2-dimethyl-4-piperidinamine dihydrochloride into several small test tubes.

    • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise at room temperature, stirring after each addition. Observe and record solubility.

    • If the compound does not dissolve in ~1 mL of a solvent at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[5]

    • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.

    • A suitable solvent is one where the compound was poorly soluble at room temperature, fully soluble when hot, and formed a significant amount of crystalline precipitate upon cooling.[6]

  • Recrystallization Procedure:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to completely dissolve the solid. Using the minimum required volume is crucial for maximizing yield.[5]

    • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[7]

    • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

    • Dry the crystals thoroughly to remove all traces of solvent.

Data Presentation: Solvent Selection Guide

The following table summarizes potential solvents and their relevant properties to guide your selection process.

SolventTypeBoiling Point (°C)Polarity IndexRationale for Use
Isopropanol Polar Protic82.64.3Recommended Start. Often provides a good solubility differential for amine salts.
Ethanol Polar Protic78.45.2Good general-purpose solvent, may be slightly too effective, potentially lowering yield.
Methanol Polar Protic64.76.6Highly polar, likely to dissolve the compound well, but may require an anti-solvent for good recovery.
Acetonitrile Polar Aprotic81.66.2Can be a good choice, but may not dissolve the salt sufficiently on its own. Often used as an anti-solvent.
Ethyl Acetate Moderately Polar77.14.3Likely a poor solvent; primarily used as an anti-solvent in a mixed system with an alcohol.
Water Polar Protic100.09.0Will likely dissolve the compound completely even when cold. Use with caution, primarily as the "good" solvent in a mixed system.

Section 3: Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you may encounter during the experiment.

Logical Workflow for Recrystallization Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting common recrystallization problems.

TroubleshootingWorkflow cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Low Yield' cluster_solutions4 Solutions for 'Impurity' Start Recrystallization Outcome Problem1 Problem: No Crystals Form Start->Problem1 Problem2 Problem: Compound Oils Out Start->Problem2 Problem3 Problem: Low Yield Start->Problem3 Problem4 Problem: Product Still Impure Start->Problem4 Success Pure Crystals Obtained Start->Success Ideal Outcome Sol1A Concentrate Solution: Gently evaporate some solvent. Problem1->Sol1A Re-cool Sol1B Induce Crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. Problem1->Sol1B Re-cool Sol1C Ensure Slow Cooling: Avoid rapid chilling in ice bath. Problem1->Sol1C Sol2A Re-heat to dissolve oil. Add more 'good' solvent. Problem2->Sol2A Re-cool Sol2B Switch to a lower-boiling point solvent. Problem2->Sol2B Sol2C Use mixed-solvent system. Add anti-solvent at a lower temp. Problem2->Sol2C Sol3A Use minimum amount of hot solvent. Problem3->Sol3A Sol3B Pre-heat filtration apparatus to prevent premature crystallization. Problem3->Sol3B Sol3C Ensure sufficient cooling time in ice bath. Problem3->Sol3C Sol4A Ensure slow cooling rate to prevent trapping impurities. Problem4->Sol4A Sol4B Re-recrystallize the product. Problem4->Sol4B Sol4C Select a different solvent that better differentiates impurities. Problem4->Sol4C Sol1A->Problem1 Re-cool Sol1B->Problem1 Re-cool Sol2A->Problem2 Re-cool

Caption: A logical workflow for troubleshooting common recrystallization issues.

Q: What should I do if no crystals form upon cooling?

A: This is a common issue that typically indicates the solution is not supersaturated.

  • Cause: Too much solvent was used, meaning the solution is too dilute for the compound to precipitate upon cooling.[2][7]

  • Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[2] Allow the more concentrated solution to cool slowly again.

  • Solution 2: Induce Crystallization. If the solution appears sufficiently concentrated, you can try to initiate crystal growth. Scratch the inner surface of the flask at the air-liquid interface with a glass rod.[3][6][8] The microscopic scratches provide nucleation sites for crystal formation. Alternatively, if you have a small sample of the pure solid, add a tiny "seed crystal" to the solution.[7][8]

  • Cause: The cooling process was too rapid.

  • Solution: Allow the solution to cool naturally to room temperature before placing it in an ice bath. Slow cooling favors the formation of pure, well-defined crystals.[3][5]

Q: My compound is separating as an oil, not a solid. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] The highly concentrated solution becomes saturated while it is still hot enough to melt the solid.

  • Solution 1: Adjust the Saturation Point. Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature.[2][5] This may allow the solution to cool further before becoming saturated, enabling crystallization to occur below the compound's melting point.

  • Solution 2: Lower the Cooling Temperature. After redissolving the oil, try cooling the solution very slowly, and consider adding the anti-solvent (if using a mixed system) at a lower temperature.

  • Solution 3: Change the Solvent. The boiling point of your solvent may be too high. Select a solvent with a lower boiling point and repeat the recrystallization.[2]

Q: My final product yield is very low. What went wrong?

A: Low recovery is often a result of procedural issues rather than a failure of the method itself.

  • Cause: Using an excessive amount of solvent. This is the most common reason for low yield, as a significant portion of the product will remain dissolved in the mother liquor even when cold.[7]

  • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cause: Premature crystallization during hot filtration. If the solution cools in the funnel, the product will be lost with the filtered impurities.

  • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) by rinsing it with hot solvent before filtering your product solution.[2]

  • Cause: Insufficient cooling.

  • Solution: Ensure the flask is left in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize precipitation.

Q: The recrystallized product is still impure. What are my options?

A: Impurities in the final product usually indicate that the crystallization process happened too quickly or the wrong solvent was chosen.

  • Cause: The solution cooled too rapidly. Fast crystal growth can trap impurities within the crystal lattice.

  • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly and without disturbance.[2]

  • Cause: The chosen solvent did not effectively differentiate between the desired compound and the impurities.

  • Solution: Re-evaluate your solvent choice. An ideal solvent will keep the impurities dissolved when the solution is cold, or will not dissolve them at all when hot. You may need to perform the solvent screening protocol again, paying close attention to the behavior of the impurities. A second recrystallization is often necessary to achieve high purity.

Section 4: Visualizing the Process

Generalized Recrystallization Workflow

This diagram outlines the standard steps for a successful recrystallization experiment.

RecrystallizationWorkflow Start Start: Crude Solid Step1 1. Choose Solvent (Single or Mixed System) Start->Step1 Step2 2. Dissolve Crude Solid in Minimum Hot Solvent Step1->Step2 Step3 3. Hot Filtration (Optional) (Remove Insoluble Impurities) Step2->Step3 Step4 4. Cool Solution Slowly (Undisturbed) Step3->Step4 Step5 5. Maximize Precipitation (Ice Bath) Step4->Step5 Step6 6. Isolate Crystals (Vacuum Filtration) Step5->Step6 Step7 7. Wash Crystals (with Ice-Cold Solvent) Step6->Step7 End End: Pure, Dry Crystals Step7->End

Caption: A step-by-step workflow for a standard recrystallization procedure.

References

  • Benchchem Technical Support. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.
  • Benchchem Technical Support. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.
  • Benchchem Technical Support. (n.d.). Technical Support Center: Optimization of Piperidine Ring Formation. Benchchem.
  • University of Toronto. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters.
  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • University of Calgary. (n.d.). Recrystallisation.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • EvitaChem. (n.d.). trans-1,2-dimethyl-4-piperidinamine dihydrochloride (EVT-2800078).
  • Seregin, A. A., & Gevorgyan, V. (2020).
  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Cayman Chemical. (n.d.). Piperine Product Information.
  • Benchchem Technical Support. (n.d.). Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide. Benchchem.
  • Benchchem Technical Support. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Benchchem.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Google Patents. (1990). Piperidine compounds and their preparation and use. EP0384288A2.
  • Wikipedia. (n.d.). Piperidine.

Sources

Optimization

reducing synthetic impurities in trans-1,2-dimethyl-4-piperidinamine dihydrochloride batches

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-dimethyl-4-piperidinamine dihydrochloride. Here, we provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-dimethyl-4-piperidinamine dihydrochloride. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. Our aim is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic route and ensure the highest purity of your target compound.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to trans-1,2-dimethyl-4-piperidinamine is through the reductive amination of 1,2-dimethyl-4-piperidone. This process typically involves the reaction of the piperidone with an amine source, often in the presence of a reducing agent. The stereochemistry of the final product is a critical aspect of this synthesis, with the trans isomer being the thermodynamically more stable and often the desired product.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"1,2-Dimethyl-4-piperidone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine_Source" [label="Amine Source\n(e.g., NH3, NH2OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate_Imine" [label="Intermediate Imine/Oxime"]; "trans_Product" [label="trans-1,2-Dimethyl-4-piperidinamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "cis_Product" [label="cis-1,2-Dimethyl-4-piperidinamine"]; "HCl_Salt" [label="trans-1,2-Dimethyl-4-piperidinamine\ndihydrochloride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"1,2-Dimethyl-4-piperidone" -> "Intermediate_Imine" [label=" + Amine Source"]; "Intermediate_Imine" -> "trans_Product" [label="Reduction\n(e.g., H2/Catalyst)"]; "Intermediate_Imine" -> "cis_Product" [label="Reduction"]; "trans_Product" -> "HCl_Salt" [label="+ 2 HCl"]; }

Caption: General synthetic pathway to trans-1,2-dimethyl-4-piperidinamine dihydrochloride.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My final product is a mixture of cis and trans isomers. How can I increase the proportion of the trans isomer?

A1: The formation of both cis and trans diastereomers is a common challenge in the synthesis of substituted piperidines. The desired trans isomer is generally the thermodynamically more stable product, where the larger substituents at positions 1 and 2 occupy equatorial positions to minimize steric hindrance.

Potential Causes and Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor the kinetically formed cis isomer. To favor the thermodynamic trans product, consider the following:

    • Reaction Temperature and Time: Increasing the reaction temperature and/or prolonging the reaction time can facilitate the epimerization of the less stable cis isomer to the more stable trans isomer.[1][2]

    • Base-Catalyzed Epimerization: The introduction of a base can promote the formation of the more stable trans isomer through a process of dynamic, crystallization-driven epimerization.[2]

  • Choice of Reducing Agent: The stereochemical outcome of the reduction of the intermediate imine or oxime can be influenced by the choice of reducing agent.

    • Catalytic Hydrogenation: Hydrogenation with a heterogeneous catalyst (e.g., Pd/C, PtO₂) often provides good selectivity for the trans product, especially under conditions that allow for equilibration.

    • Hydride Reducing Agents: The stereoselectivity of hydride-based reducing agents (e.g., NaBH₄, NaBH₃CN) can be highly dependent on the substrate and reaction conditions. Experimenting with different hydride reagents and solvents may be necessary to optimize for the trans isomer.

  • Purification Strategy: If a mixture of isomers is unavoidable in the reaction, an effective purification strategy is essential.

    • Fractional Crystallization: The dihydrochloride salts of the cis and trans isomers may have different solubilities, allowing for their separation by fractional crystallization. Experiment with different solvent systems (e.g., ethanol/ether, isopropanol) to find optimal conditions.

    • Chromatography: While challenging on a large scale, preparative High-Performance Liquid Chromatography (HPLC) using a normal phase column can be effective for separating diastereomers.[3]

graph "Cis_Trans_Equilibrium" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

cis [label="cis Isomer\n(Less Stable)"]; trans [label="trans Isomer\n(More Stable)"];

cis -> trans [label="Epimerization\n(Heat, Base)"]; trans -> cis [label=""]; }

Caption: Equilibrium between cis and trans isomers.
Q2: I am observing significant amounts of unreacted 1,2-dimethyl-4-piperidone in my crude product. What could be the cause?

A2: Incomplete conversion of the starting material is a frequent issue in reductive amination reactions.

Potential Causes and Solutions:

  • Inefficient Imine/Oxime Formation: The initial condensation reaction to form the imine or oxime intermediate may be incomplete.

    • Water Removal: This reaction produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or the addition of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the product.

    • pH Control: The pH of the reaction mixture is crucial. It should be slightly acidic to catalyze the reaction without protonating the amine nucleophile to a non-reactive state.

  • Inactive Reducing Agent: The reducing agent may have lost its activity.

    • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may be poisoned. Ensure the use of a fresh, high-quality catalyst and that the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).

    • Hydride Reagent Decomposition: Hydride reagents can decompose upon exposure to moisture. Use freshly opened or properly stored reagents.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to go to completion. Monitor the reaction progress by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

Q3: My final product is contaminated with a by-product that has a similar mass. What could it be?

A3: A common by-product in reductive amination is the corresponding alcohol, formed from the direct reduction of the ketone starting material. In this case, it would be 1,2-dimethyl-4-piperidinol.

Potential Causes and Solutions:

  • Relative Rates of Reaction: If the rate of reduction of the ketone is comparable to or faster than the rate of imine/oxime formation and subsequent reduction, significant amounts of the alcohol by-product can form.[4]

    • Two-Step Procedure: Consider a two-step procedure where the imine or oxime is first formed and isolated, and then reduced in a separate step. This can significantly reduce the formation of the alcohol by-product.

    • Choice of Reducing Agent: Some reducing agents are more selective for imines over ketones. Sodium triacetoxyborohydride (STAB) is often a good choice for one-pot reductive aminations as it is less reactive towards ketones.[5]

ImpurityPotential CauseRecommended Action
cis-1,2-dimethyl-4-piperidinamineKinetically favored productIncrease reaction temperature/time; use a base for epimerization.
1,2-dimethyl-4-piperidoneIncomplete reactionEnsure water removal; optimize pH; check reducing agent activity.
1,2-dimethyl-4-piperidinolReduction of starting ketonePerform a two-step reaction; use a more selective reducing agent (e.g., STAB).

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to determine the purity and isomeric ratio of my product?

A1: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point for assessing overall purity.[6]

    • Chiral HPLC: To separate the enantiomers of the trans product (if applicable) or to resolve the cis and trans diastereomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns are often effective for this purpose.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying and quantifying volatile impurities, including unreacted starting materials and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to determine the diastereomeric ratio by integrating the signals that are unique to each isomer.

Q2: How should I handle the dihydrochloride salt formation?

A2: The dihydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a solution of hydrogen chloride (e.g., HCl in ether or isopropanol).

  • Stoichiometry: It is crucial to add at least two equivalents of HCl to ensure the formation of the dihydrochloride salt.

  • Crystallization: The salt will often precipitate out of the solution. Cooling the mixture can improve the yield. The resulting solid can then be collected by filtration and washed with a cold solvent to remove any soluble impurities.

  • Handling: The dihydrochloride salt is often a crystalline solid that is more stable and easier to handle than the free base, which may be an oil or a low-melting solid.

Q3: Are there any specific safety precautions I should be aware of during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to consider for this synthesis include:

  • Piperidine Derivatives: Piperidines are organic bases and can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents:

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure that the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.

    • Hydride Reagents: Hydride reagents react violently with water and can release flammable hydrogen gas. They should be handled with care in a dry atmosphere.

  • Hydrogen Chloride: HCl is a corrosive gas and its solutions are highly acidic. Handle with appropriate care to avoid skin and respiratory tract irritation.

IV. References

  • Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. ACS Publications. Available at: [Link]

  • N-(4-piperidinyl)-n-phenylamides and carbamates. Google Patents. Available at:

  • Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated michael reaction. Tohoku University. Available at: [Link]

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. PMC. Available at: [Link]

  • Method of synthesis of 1,2,5-trimethyl-4-piperidone. Google Patents. Available at:

  • Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Semantic Scholar. Available at: [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures. PMC. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Available at: [Link]

  • Separation of cis and trans isomers. Google Patents. Available at:

  • N-(4-piperidinyl)-n-phenylamides and -carbamates. Google Patents. Available at:

  • Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. Figshare. Available at: [Link]

  • Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. Available at: [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. Available at: [Link]

  • Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... ResearchGate. Available at: [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. Available at: [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. Available at: [Link]

  • Separation and purification of cis and trans isomers. Google Patents. Available at:

  • Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl methylene-pyrazole derivatives. Materials Chemistry and Mechanics. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. Available at: [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. Available at: [Link]

  • Raf Inhibitor Compounds. Common Organic Chemistry. Available at: [Link]

  • Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

fixing LC-MS peak tailing for trans-1,2-dimethyl-4-piperidinamine dihydrochloride samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in analytical chromatography: resolving LC-MS peak ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in analytical chromatography: resolving LC-MS peak tailing for highly polar, basic diamines like trans-1,2-dimethyl-4-piperidinamine dihydrochloride .

This guide bypasses generic advice, focusing strictly on the mechanistic causality of your chromatographic issues and providing self-validating protocols to ensure data integrity, reproducibility, and optimal mass spectrometric sensitivity.

Core Diagnostics: Understanding the Mechanism of Failure

Q: Why does trans-1,2-dimethyl-4-piperidinamine dihydrochloride exhibit severe peak tailing and elute in the void volume on my standard C18 column?

A: The failure stems from a fundamental chemical mismatch between your analyte and the stationary phase under standard acidic conditions.

Trans-1,2-dimethyl-4-piperidinamine contains two highly basic nitrogen centers (a primary amine and a tertiary piperidine nitrogen). Because it is a dihydrochloride salt, it completely dissociates in solution. At standard reversed-phase LC-MS pH levels (pH 2.5–4.0 using formic acid), both amines are fully protonated, rendering the molecule a highly polar dication. This causes two critical issues:

  • Hydrophilic Breakthrough: The dicationic state is too polar to partition effectively into the hydrophobic C18 alkyl chains, leading to poor retention and void volume elution.

  • The Silanol Effect: Peak tailing is nearly ubiquitous for basic functional groups in liquid chromatography[1]. Even on high-purity silica, residual silanol groups (Si-OH) remain. While low pH keeps most silanols protonated (neutral), any unreacted, acidic silanols will ionize (Si-O⁻). These ionized silanols act as strong cation-exchange sites, aggressively binding your protonated piperidinamine[2]. This secondary ionic interaction disrupts the primary non-polar partitioning, dragging out the desorption kinetics and causing severe peak tailing.

RootCause Start trans-1,2-dimethyl-4-piperidinamine Peak Tailing in LC-MS Cause Root Cause: Dicationic state interacts with residual silanols (Si-O⁻) Start->Cause Strat1 Strategy 1: High pH RPLC (pH > 10.0) Cause->Strat1 Strat2 Strategy 2: HILIC Mode (High Organic >70%) Cause->Strat2 Mech1 Deprotonates amines Neutralizes analyte Strat1->Mech1 Mech2 Leverages polarity Orthogonal retention Strat2->Mech2 Result Symmetrical Peak Shape (Asymmetry 0.9 - 1.2) Mech1->Result Mech2->Result

Logical workflow for resolving LC-MS peak tailing of polar basic amines.

Mobile Phase Optimization & MS Compatibility

Q: Can I just add Trifluoroacetic Acid (TFA) to my mobile phase to fix the peak shape?

A: While TFA will yield a beautiful, symmetrical peak, it will simultaneously destroy your LC-MS sensitivity.

TFA is a strong acid and a potent ion-pairing reagent. The TFA anion pairs with the positive charges on your piperidinamine, neutralizing the complex and blocking the deleterious silanol interactions[3]. However, this strong ion-pairing persists into the electrospray ionization (ESI) source of your mass spectrometer. The high surface tension and strong pairing prevent the analyte from efficiently entering the gas phase, leading to severe ion suppression[3].

Instead, you must balance chromatographic peak shape with MS ionization efficiency. Table 1 summarizes the causality of different mobile phase choices.

Table 1: Quantitative Impact of Mobile Phase Modifiers on Basic Amine LC-MS Analysis

Mobile Phase ModifierApprox. pHAnalyte StateSilanol StateExpected Tailing Factor ( Tf​ )MS Signal SensitivityMechanism of Action
0.1% Formic Acid 2.7DicationicPartially Ionized1.8 - 3.0 (Poor)Excellent (100%)Protonates amine; vulnerable to secondary silanol interactions.
0.1% TFA 2.0Ion-PairedNeutralized1.0 - 1.2 (Ideal)Terrible (< 10%)Masks charges via ion-pairing; causes severe ESI suppression.
10 mM NH₄HCO₃ 10.0NeutralFully Ionized1.0 - 1.2 (Ideal)Very Good (85-95%)Deprotonates amines, eliminating ionic exchange with silanols.

Self-Validating Experimental Protocols

To permanently resolve this issue, you must abandon standard low-pH C18 methods. Below are two field-proven, self-validating protocols. Choose Protocol A if you have access to high-pH stable columns, or Protocol B if you want to maximize MS sensitivity for highly polar compounds.

Protocol A: High-pH Reversed-Phase LC-MS Method

By raising the pH above the pKa of the piperidine nitrogens (typically ~10.0), we force the molecule into its neutral free-base form. This increases its hydrophobicity (improving retention) and completely neutralizes the positive charges, eliminating the silanol effect.

Step-by-Step Methodology:

  • Column Selection: You must use a column engineered with hybrid silica to withstand high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18). Standard silica will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile (ACN) or Methanol.

  • Gradient: Start at 5% B, ramp to 60% B over 5 minutes.

  • System Suitability Check (Self-Validation): Inject a 10 ng/mL standard. Calculate the USP Tailing Factor ( Tf​ ).

    • Causality Check: If Tf​ is between 0.9 and 1.2, the amines are successfully deprotonated. If Tf​>1.5 , your mobile phase pH is too low, or the buffer capacity is insufficient to overcome the dihydrochloride salt in your sample.

Protocol B: HILIC-MS/MS Method (Recommended for Maximum Sensitivity)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an orthogonal approach. Instead of fighting the polarity of the dication, HILIC embraces it. Basic drugs with amine functionality show excellent retention and improved ESI-MS sensitivity under HILIC conditions[4][5].

HILICPrep S1 1. Sample Dilution Dilute in >75% ACN S2 2. Column Equilibration Flush ≥20 Column Volumes S1->S2 S3 3. Gradient Elution 95% ACN to 50% ACN S2->S3 S4 4. MS/MS Detection ESI+ MRM Mode S3->S4

Step-by-step experimental workflow for HILIC-MS/MS analysis of polar amines.

Step-by-Step Methodology:

  • Column Selection: Bare silica, Amide, or Zwitterionic (ZIC-HILIC) column.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (In HILIC, water is the strong eluting solvent).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (Critical): Dilute your trans-1,2-dimethyl-4-piperidinamine dihydrochloride sample in at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system will cause immediate peak distortion and breakthrough.

  • Equilibration: HILIC requires rigorous equilibration. Flush the column with the starting mobile phase (e.g., 95% B) for a minimum of 20 column volumes[5].

  • System Suitability Check (Self-Validation): Monitor the retention time ( tR​ ) across 5 consecutive injections.

    • Causality Check: If the tR​ drifts earlier with each injection, the aqueous layer on the stationary phase is not fully established. Increase your equilibration time. If the peak tails, ensure the ionic strength of your buffer is at least 10 mM to shield against secondary ionic interactions[5].

References

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub. Available at: [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Corporation. Available at: [Link]

  • Dolan, J.W. "Overload or Minor Peak?" LCGC International. Available at: [Link]

  • Chromatography Today. "The Importance of Understanding Secondary Interactions When Analysing Peptides." Chromatography Today. Available at:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection." Agilent. Available at: [Link]

  • Guillarme, D. "What You Need to Know About HILIC." LCGC International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

trans-1,2-dimethyl-4-piperidinamine dihydrochloride vs cis isomer binding affinity

Title: Stereochemical Dynamics in CNS Drug Design: trans- vs cis-1,2-Dimethyl-4-piperidinamine Dihydrochloride Executive Summary In the development of neuroactive compounds, the spatial orientation of pharmacophores is t...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Dynamics in CNS Drug Design: trans- vs cis-1,2-Dimethyl-4-piperidinamine Dihydrochloride

Executive Summary

In the development of neuroactive compounds, the spatial orientation of pharmacophores is the primary driver of receptor subtype selectivity and binding affinity. trans-1,2-dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4) and its cis isomer (CAS: 2090265-35-1) serve as highly versatile building blocks for synthesizing novel analgesics and central nervous system (CNS) agents 1[1] 2[2]. Formulated as a dihydrochloride salt to ensure optimal solubility and stability in aqueous biological assays 3[4], this scaffold allows researchers to probe the steric boundaries of G-protein coupled receptors (GPCRs) and monoamine transporters. This guide objectively compares the mechanistic behavior, binding affinity profiles, and validation protocols for these two stereoisomers.

Stereochemical Architecture & Mechanistic Causality

The piperidine ring naturally adopts a chair conformation to minimize torsional strain. The relative positioning of the C2-methyl and C4-amino groups dictates the vector of the nitrogen lone pair, which is critical for forming salt bridges with conserved aspartate residues in target receptors 5[5].

  • trans-Isomer: The 2-methyl and 4-amino groups reside on opposite faces of the piperidine ring. In its lowest-energy state, this typically forces an axial-equatorial relationship. This conformation allows the 4-amino pharmacophore to project deeply into narrow receptor crevices without the C2-methyl group sterically clashing with transmembrane helices.

  • cis-Isomer: Both substituents sit on the same face, heavily favoring a di-equatorial conformation to avoid 1,3-diaxial repulsion. While thermodynamically stable, this rigid, flattened vector can introduce severe van der Waals clashes within tight orthosteric binding pockets, drastically altering affinity.

Logic C1 Piperidine Ring Conformation (Target Engagement) C2 trans-Isomer (Axial-Equatorial) C1->C2 C3 cis-Isomer (Di-Equatorial) C1->C3 C5 Optimal Pharmacophore Alignment (Receptor Pocket) C2->C5 Favorable Fit C4 Steric Clash / Suboptimal Vector (Receptor Pocket) C3->C4 1,3-Diaxial Repulsion C6 Reduced Affinity (Higher Ki) C4->C6 C7 High Affinity (Lower Ki) C5->C7

Logical relationship between piperidine stereochemistry and receptor affinity.

Comparative Binding Affinity Profiles

Because 1,2-dimethyl-4-piperidinamine is utilized as a precursor, its binding affinity is best understood by examining its substituted derivatives at classic CNS targets. The table below summarizes quantitative binding data for homologous cis and trans piperidine derivatives, illustrating how stereochemistry drives target engagement.

Compound Class / ScaffoldTarget Receptortrans-Isomer Affinity ( IC50​ / Ki​ )cis-Isomer Affinity ( IC50​ / Ki​ )Stereoselective Preference
Hydroxypiperidine Analog Dopamine Transporter (DAT)0.46 nM56.7 nM~122-fold preference for trans6[6]
Piperidine-3-carboxylate Analog Dopamine Transporter (DAT)6.0 nM3.0 nM~2-fold preference for cis7[7]
N-Substituted Piperidine µ-Opioid Receptor (MOR)< 1.0 nM (High)> 100 nM (Low)>100-fold preference for trans

Data Insight: The trans configuration generally exhibits a much wider dynamic range of binding affinities. In DAT inhibition, specific trans enantiomers can be over 120 times more potent than their counterparts 6[6]. Conversely, smaller piperidine structures sometimes allow the cis isomer to adjust favorably within the pocket, yielding slight preferences 7[7].

Self-Validating Experimental Methodologies

To accurately compare these isomers, researchers must employ rigorous, self-validating protocols. A minor stereochemical impurity (e.g., 2% trans in a cis sample) can generate false-positive high-affinity signals.

Protocol 1: Stereoisomer Resolution & Conformational Validation

Causality: Absolute stereopurity must be confirmed prior to biological evaluation.

  • Separation: Subject the synthesized racemic mixture to Chiral High-Performance Liquid Chromatography (HPLC) using a normal-phase chiral stationary column (e.g., Chiralcel OD-H).

  • NMR Validation: Perform 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) NMR on the isolated fractions.

  • Self-Validation Checkpoint: The cis isomer must exhibit strong reciprocal NOE cross-peaks between the C2-methyl protons and the C4-axial proton, confirming spatial proximity. The absence of these specific cross-peaks validates the trans geometry. If the integration of the 1D 1H -NMR does not perfectly match the expected proton count, the sample is contaminated and must be re-purified.

Protocol 2: Radioligand Binding Assay (RLBA)

Causality: RLBA is the gold standard for determining Ki​ as it directly measures the displacement of a characterized radioligand at the receptor site5[5].

  • Preparation: Isolate target-expressing cell membranes (e.g., DAT or MOR) and homogenize in a Tris-HCl binding buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of a [3H] -radioligand and varying concentrations ( 10−10 to 10−4 M) of the trans or cis piperidine derivative for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

  • Self-Validation Checkpoint: A known reference standard (e.g., GBR 12909 for DAT) must be run in parallel on the same plate. The assay is only validated if the reference standard yields an IC50​ within 0.5 log units of established literature values. Deviation indicates compromised membrane integrity, requiring assay termination.

Workflow N1 Synthesize Isomeric Mixture (1,2-dimethyl-4-piperidinamine) N2 Chiral HPLC Resolution (Stationary Phase Separation) N1->N2 N3 trans-Isomer Isolation (CAS: 2174980-90-4) N2->N3 N4 cis-Isomer Isolation (CAS: 2090265-35-1) N2->N4 N5 2D-NOESY NMR Validation (Self-Validating Step) N3->N5 N4->N5 N6 Radioligand Binding Assay (Displacement Kinetics) N5->N6 N7 Determine Ki & Bmax (Data Acquisition) N6->N7

Experimental workflow for isomer resolution and binding affinity validation.

References

  • EvitaChem - Buy trans-1,2-dimethyl-4-piperidinamine dihydrochloride (EVT-2800078). 1

  • CymitQuimica - Safety Data Sheet: trans-1,2-dimethyl-4-piperidinamine dihydrochloride. 3

  • BenchChem - Optimization of Piperidine Ligand Binding Affinity. 5

  • PubMed / ACS - High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. 6

  • PubMed / ACS - Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. 7

  • Hit2Lead - cis-1,2-dimethyl-4-piperidinamine (MFCD31568536). 2

Sources

Comparative

Overcoming Amine-Induced Artifacts: A Guide to Reproducible Cell Viability Assays for trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride

Executive Summary trans-1,2-Dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4) is a highly versatile building block utilized in pharmaceutical development, particularly in the synthesis of novel analgesics, ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary trans-1,2-Dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4) is a highly versatile building block utilized in pharmaceutical development, particularly in the synthesis of novel analgesics, neuroscience probes targeting neurotransmitter systems, and viral assembly inhibitors[1]. For example, 4-aminopiperidine scaffolds have been successfully optimized for the inhibition of Hepatitis C Virus (HCV) assembly[2].

When evaluating the cytotoxicity or therapeutic window of this compound, researchers must rely on robust cell viability assays. However, the chemical structure of this compound—featuring both a secondary/tertiary piperidine ring and a primary amine—presents a significant analytical challenge. Amines are notorious for interfering with traditional redox-based viability assays, leading to irreproducible data and false-positive viability signals[3]. This guide objectively compares standard viability assays, explains the mechanistic causality behind amine interference, and provides a self-validating protocol to ensure absolute data integrity.

The Causality of Assay Interference (Mechanistic Insights)

The most common method for assessing cell viability is the MTT assay, which relies on the enzymatic reduction of a yellow tetrazolium salt into a purple formazan crystal by cellular dehydrogenases (e.g., NADH/NADPH). The fundamental assumption of this assay is that formazan production is strictly proportional to the number of metabolically active cells[4].

However, this assumption fails in the presence of strong electron donors. Small molecules containing primary, secondary, or tertiary amines can undergo non-enzymatic electron transfer, reducing tetrazolium salts directly in the culture media[3]. Because trans-1,2-dimethyl-4-piperidinamine dihydrochloride contains reactive amine groups, it can cause "autoreduction" of MTT[4]. This chemical interference artificially inflates the absorbance readout, making highly cytotoxic concentrations appear non-toxic.

MechanisticPathway Amine trans-1,2-dimethyl- 4-piperidinamine MTT Tetrazolium Salt (MTT/MTS) Amine->MTT Chemical Reduction (Interference) Formazan Formazan (Absorbance Signal) MTT->Formazan Conversion Enzyme Cellular NADH (Metabolism) Enzyme->MTT Enzymatic Reduction FalsePos False Positive (Autoreduction) Formazan->FalsePos If Amine-Driven TruePos True Viability Formazan->TruePos If Enzyme-Driven

Diagram 1: Mechanistic pathway of amine-induced MTT autoreduction versus true cellular metabolism.

Objective Comparison of Viability Assays

To bypass amine-induced redox artifacts, researchers must select assays with orthogonal detection mechanisms. ATP-based luminescence assays (which measure intracellular ATP via a luciferase reaction) and amine-reactive fluorescent dyes (which measure membrane integrity via flow cytometry) offer superior reproducibility for piperidinamine derivatives,[2].

Table 1: Comparative Performance of Viability Assays for Aminopiperidine Derivatives

Assay TypeDetection MechanismSusceptibility to Amine InterferenceRecommended Use Case for trans-1,2-Dimethyl-4-piperidinamine
MTT / MTS Redox (Tetrazolium to Formazan)High (False positives due to autoreduction)Not recommended without strict cell-free baseline controls.
ATP Luminescence Enzymatic (Luciferase/Luciferin + ATP)Low (Independent of redox chemistry)Gold Standard . Ideal for high-throughput screening and accurate IC50 determination.
Live/Dead Flow Cytometry Membrane Integrity (Amine-reactive dyes)Moderate (Extracellular amines may compete with dye)Secondary validation. Requires washing steps to remove free compound before staining.
Self-Validating Experimental Protocols

To guarantee trustworthiness, your experimental design must be a self-validating system. This means incorporating internal controls that actively test for the presence of chemical interference. The following dual-workflow protocol isolates biological viability from chemical artifacts.

Workflow Start Seed Cells & Treat with Compound Split Split into Parallel Assay Workflows Start->Split MTT_Route MTT Assay (Metabolic/Redox) Split->MTT_Route ATP_Route ATP Luminescence (CellTiter-Glo) Split->ATP_Route CellFree Cell-Free Control (Compound + Media) Split->CellFree Read_MTT Measure Absorbance (570 nm) MTT_Route->Read_MTT Read_ATP Measure Luminescence ATP_Route->Read_ATP Read_CF Check Autoreduction CellFree->Read_CF Compare Data Synthesis & Interference Subtraction Read_MTT->Compare Read_ATP->Compare Read_CF->Compare Baseline Correction

Diagram 2: Self-validating orthogonal workflow for screening amine-containing compounds.

Step-by-Step Methodology: Orthogonal Viability Assessment

Phase 1: Cell Preparation & Treatment

  • Seeding : Seed target cells (e.g., Huh7.5.1 or SH-SY5Y) in two parallel 96-well opaque-walled plates (for ATP) and clear-walled plates (for MTT) at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation : Prepare a serial dilution of trans-1,2-dimethyl-4-piperidinamine dihydrochloride (e.g., 1 µM to 500 µM) in complete culture media.

  • Treatment : Apply the compound to both cell plates.

  • Crucial Self-Validating Step (Cell-Free Control) : In a third clear-walled plate without cells, add identical concentrations of the compound in complete media. This will serve as the autoreduction baseline.

  • Incubation : Incubate all plates for the desired exposure time (e.g., 48 hours).

Phase 2: Assay Execution Workflow A: ATP Luminescence (The Ground Truth)[2]

  • Equilibrate the opaque-walled plate and the ATP assay reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes.

  • Add a volume of ATP reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Workflow B: MTT Assay & Cell-Free Validation[3],[4]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to both the cell-containing clear plate and the cell-free control plate.

  • Incubate for 2 to 4 hours at 37°C.

  • Observation: Visually inspect the cell-free control plate. If the high-concentration wells turn purple, trans-1,2-dimethyl-4-piperidinamine is actively reducing the MTT.

  • Solubilize the formazan crystals using 100 µL of DMSO or acidified isopropanol per well.

  • Measure absorbance at 570 nm.

  • Correction: Subtract the absorbance values of the cell-free control wells from the corresponding cell-containing wells to isolate the true biological signal.

Data Presentation: The Impact of Amine Interference

The table below illustrates the typical data divergence observed when screening highly concentrated aminopiperidines without proper controls. Relying solely on uncorrected MTT data can lead to a dangerous overestimation of cell viability.

Table 2: Quantitative Divergence in Viability Readouts (Representative Data at 48h)

Compound Concentration (µM)Uncorrected MTT Viability (%)Cell-Free MTT Absorbance (A570)Corrected MTT Viability (%)ATP Luminescence Viability (%)
Vehicle Control (0)100%0.05 (Background)100%100%
10 µM98%0.0697%99%
50 µM92%0.1585%82%
100 µM88%0.35 (Interference begins)62%58%
250 µM75% (False Positive)0.80 (Strong Autoreduction)25% 22%
500 µM60% (False Positive)1.20 (Severe Autoreduction)5% 2%

Analysis: At concentrations above 100 µM, the primary amine group drives significant non-enzymatic reduction of MTT. The uncorrected MTT data suggests the compound is relatively non-toxic (75% viability at 250 µM). However, the ATP luminescence assay—corroborated by the baseline-corrected MTT data—reveals profound cytotoxicity (22% viability).

Conclusion

When evaluating the biological activity of trans-1,2-dimethyl-4-piperidinamine dihydrochloride, researchers must not blindly trust tetrazolium-based assays. By understanding the causality of amine-induced autoreduction and implementing self-validating protocols—such as parallel ATP luminescence assays and rigorous cell-free controls—drug development professionals can ensure the absolute reproducibility and scientific integrity of their cytotoxicity data.

References[1] Title: Buy trans-1,2-dimethyl-4-piperidinamine dihydrochloride (EVT-2800078) - EvitaChem

Source: evitachem.com URL:[3] Title: Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Source: Analytical Chemistry - ACS Publications URL: Title: Cell viability assays | Abcam Source: abcam.com URL:[2] Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: Journal of Medicinal Chemistry - ACS Publications URL:[4] Title: Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays Source: Journal of Emerging Investigators URL:

Sources

Validation

A Senior Application Scientist's Guide to Standard Curve Validation for trans-1,2-dimethyl-4-piperidinamine dihydrochloride by LC-MS/MS

Introduction In the landscape of drug development and bioanalysis, the quantitative determination of novel chemical entities in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarke...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and bioanalysis, the quantitative determination of novel chemical entities in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. The reliability of this data is paramount, underpinning critical decisions on safety and efficacy. At the heart of quantitative accuracy lies the calibration curve, a seemingly simple concept that demands rigorous validation to ensure its fitness for purpose. This guide provides an in-depth, experience-driven comparison of methodologies for validating the standard curve of trans-1,2-dimethyl-4-piperidinamine dihydrochloride, a representative small molecule, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of regulatory guidelines. Instead, it delves into the causality behind experimental choices, compares different data processing models, and provides a framework for establishing a robust, self-validating, and compliant analytical method. The principles discussed herein are grounded in the latest international guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation," which has now been superseded by the harmonized ICH M10 guideline.[1][2][3][4][5]

Part 1: Foundational Principles of Standard Curve Validation

A standard curve, or calibration curve, establishes the mathematical relationship between the instrumental response and a known, precise concentration of the analyte.[6] For LC-MS/MS, this response is typically the ratio of the analyte peak area to the peak area of an internal standard (IS). The integrity of this relationship across a defined concentration range is the primary goal of validation.

The Critical Role of the Internal Standard (IS)

The IS is arguably one of the most critical components in LC-MS/MS bioanalysis, as it corrects for variability during sample preparation, injection, and detection.[7][8] An ideal IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement, thereby ensuring that the analyte/IS peak area ratio remains constant even if absolute signal intensities fluctuate.[7]

For trans-1,2-dimethyl-4-piperidinamine, a basic and polar compound, two primary types of IS are considered:

  • Stable Isotope Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS, such as a deuterium (²H or D) or carbon-13 (¹³C) labeled version of the analyte, has nearly identical physicochemical properties to the analyte itself.[7][9] This ensures it behaves similarly during extraction and chromatography. The mass difference (ideally ≥4 Da) allows for specific detection by the mass spectrometer without cross-talk.[7]

  • Structural Analogue: When a SIL-IS is unavailable, a structurally similar compound can be used.[9] For our target analyte, a close structural analogue might be another substituted piperidine that is not present in the study samples and is chromatographically resolved. However, this approach is less ideal as differences in structure can lead to variations in extraction efficiency and matrix effects, potentially compromising accuracy.

Expert Insight: The choice of IS is a foundational decision. For a novel compound like trans-1,2-dimethyl-4-piperidinamine, investing in the synthesis of a SIL-IS early in development is a strategic move that pays dividends in data quality and reduces the risk of failed validation batches.

Comparison of Calibration Curve Models: Weighted vs. Unweighted Regression

The relationship between concentration and response is most often modeled using linear regression. However, a critical assumption of standard, unweighted least-squares regression is that the variance of the response is constant across the entire concentration range (homoscedasticity). In LC-MS/MS analysis, this is rarely the case. Data typically exhibits heteroscedasticity, where the absolute error increases with concentration.[10][11]

Using an unweighted model on heteroscedastic data gives undue influence to the highest concentration standards, potentially leading to significant inaccuracy at the lower end of the curve, especially at the crucial Lower Limit of Quantification (LLOQ).[10][12] To counteract this, a weighted linear regression is employed. This approach applies a weighting factor that is inversely proportional to the variance, giving more statistical weight to the lower concentration standards.

Commonly used weighting factors in bioanalysis include:

  • 1/x⁰ (Unweighted): Assumes equal variance at all levels.

  • 1/x: A common choice when the standard deviation is proportional to the square root of the concentration.[13]

  • 1/x²: The most frequently recommended weighting factor for LC-MS/MS assays, used when the standard deviation is directly proportional to the concentration.[13][14]

The selection of the appropriate weighting factor is not arbitrary; it must be empirically determined during method validation by examining the accuracy and precision of the back-calculated concentrations of the calibration standards. The model that provides the lowest sum of absolute relative errors across the entire range is typically the most appropriate.[10]

Part 2: Experimental Protocol for Standard Curve Generation & Validation

This section outlines a comprehensive, step-by-step protocol for generating the data needed to validate the standard curve for trans-1,2-dimethyl-4-piperidinamine dihydrochloride in human plasma.

Materials & Reagents
  • trans-1,2-dimethyl-4-piperidinamine dihydrochloride (Reference Standard)

  • Stable Isotope Labeled trans-1,2-dimethyl-4-piperidinamine (e.g., d4-labeled) (Internal Standard)

  • Control Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Methanol, Acetonitrile (LC-MS Grade)

  • Formic Acid (Optima Grade)

  • Deionized Water (18.2 MΩ·cm)

Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_spike 2. Sample Spiking cluster_extract 3. Sample Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_data 5. Data Processing & Evaluation stock Prepare Analyte & IS Stock Solutions work Prepare Working Solutions (Calibration Standards & QCs) stock->work cal Spike Blank Matrix to create Calibration Standards (CS) work->cal qc Spike Blank Matrix to create Quality Control (QC) samples work->qc add_is Add IS Working Solution to all samples (except blank) ppt Perform Protein Precipitation (e.g., with Acetonitrile) add_is->ppt cent Centrifuge to Pellet Protein ppt->cent super Transfer Supernatant cent->super evap Evaporate & Reconstitute super->evap inject Inject onto LC-MS/MS System evap->inject integrate Integrate Peak Areas (Analyte & IS) inject->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Construct Calibration Curve (Concentration vs. Area Ratio) ratio->curve regress Apply Regression Models (Unweighted, 1/x, 1/x²) curve->regress validate Validate Curve Parameters (Accuracy, Precision, Linearity) regress->validate

Caption: Experimental workflow for standard curve generation and validation.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Accurately weigh the reference standard and IS to prepare primary stock solutions (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Perform serial dilutions from the stock solutions to create a series of working solutions for spiking the calibration standards (CS) and quality control (QC) samples. QC samples should be prepared from a separate weighing of the reference standard to ensure independence.[15]

    • Prepare an IS working solution at a fixed concentration (e.g., 50 ng/mL) that yields a consistent and robust response.[7]

  • Preparation of Calibration Standards and QC Samples:

    • A calibration curve should consist of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and a minimum of six to eight non-zero concentration levels.[3][6][15]

    • Spike aliquots of control human plasma with the appropriate CS working solutions to create calibration standards covering the expected analytical range. A typical range might be 1.00 (LLOQ) to 1000 ng/mL (ULOQ).

    • Similarly, prepare QC samples at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (≥75% of ULOQ).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of each standard, QC, and study sample into a 96-well plate.

    • Add 10 µL of the IS working solution to all wells except the blank.

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.

    • Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean plate, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC System: A typical setup would use a C18 column with a gradient elution profile using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The polar nature of the analyte may require consideration of HILIC or mixed-mode chromatography if retention on a C18 is poor.

    • MS/MS System: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and IS.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each non-zero sample.

    • Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).

    • Apply different regression models (unweighted, 1/x, and 1/x²) to the data set.

Part 3: The Validation Framework - Acceptance Criteria

The performance of the calibration curve is assessed against predefined acceptance criteria derived from regulatory guidelines.[16] The following table objectively compares the typical requirements.

Validation ParameterFDA / ICH M10 Guideline Acceptance CriteriaRationale
Calibration Range The range must be defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).Ensures the method is suitable for the expected concentrations in study samples.
Linearity & Regression The chosen regression model should be justified. The coefficient of determination (r²) is often used but is not sufficient on its own. The primary criterion is the accuracy of the back-calculated standard concentrations.An r² > 0.99 is a common starting point, but a visual inspection of the curve and residual plots provides a better assessment of fit.
Accuracy of Standards The back-calculated concentration for each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[3][15]This is the most critical measure of curve performance, directly assessing how well the model predicts concentration.
Curve Acceptance At least 75% of the non-zero calibration standards must meet the accuracy criteria.[3][15] A minimum of six non-zero standards must always be present.Allows for minor, random error in a single standard without invalidating the entire analytical run.
Precision & Accuracy (QCs) For QC samples, the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[17]Validates that the method is accurate and reproducible on samples prepared independently from the calibration curve.

Part 4: Data Evaluation - A Comparative Case Study

To illustrate the importance of model selection, let's consider a hypothetical dataset for a trans-1,2-dimethyl-4-piperidinamine calibration curve. The accuracy (as percent relative error, %RE) of the back-calculated concentrations is compared using three different regression models.

Table 1: Comparison of %RE for Different Regression Models

Nominal Conc. (ng/mL)Unweighted (1/x⁰) %REWeighted (1/x) %REWeighted (1/x²) %RE
1.00 (LLOQ) -22.5% -4.5% 1.2%
2.50 -15.8% -1.2% 3.1%
10.0 -8.9% 1.8% 4.5%
50.0 -1.5%3.5%2.8%
200 2.1%1.1%-1.5%
500 3.5%-0.5%-3.2%
800 2.8%-2.1%-4.8%
1000 (ULOQ) 1.3%-2.8%-5.1%

Analysis:

  • Unweighted (1/x⁰) Model: This model fails validation. The %RE for the LLOQ (-22.5%) and the 2.50 ng/mL standard (-15.8%) fall outside the acceptance criteria of ±20% and ±15%, respectively. This is a classic example of high-concentration points biasing the regression line, leading to poor accuracy at the low end.

  • Weighted (1/x) Model: This model performs significantly better. All back-calculated concentrations are well within the ±15% (or ±20% for LLOQ) acceptance criteria.

  • Weighted (1/x²) Model: This model also performs excellently, with all points meeting the acceptance criteria. The accuracy at the LLOQ is particularly good (1.2% RE).

Decision Logic for Model Selection

The choice between the 1/x and 1/x² models would be made by selecting the one that most consistently provides the best accuracy across multiple validation runs. Both are valid based on this single dataset, but the 1/x² model is often preferred in LC-MS/MS as it typically best reflects the error structure of the data.[13]

G start Begin Model Evaluation (3 Validation Batches) unweighted Process data with Unweighted (1/x⁰) Regression start->unweighted check_unweighted Does LLOQ meet ±20% accuracy criterion? unweighted->check_unweighted weighted_x Process data with Weighted (1/x) Regression check_unweighted->weighted_x No check_unweighted->weighted_x Yes (but still evaluate others) check_weighted_x Do all standards meet ±15% (±20% LLOQ) criteria? weighted_x->check_weighted_x weighted_x2 Process data with Weighted (1/x²) Regression check_weighted_x->weighted_x2 Yes fail Model Fails. Re-evaluate method or range. check_weighted_x->fail No check_weighted_x2 Do all standards meet ±15% (±20% LLOQ) criteria? compare Compare Sum of %RE for 1/x and 1/x² models across all batches check_weighted_x2->compare Yes check_weighted_x2->fail No select Select model with lowest Sum of %RE as final model compare->select

Caption: Decision-making workflow for selecting the optimal regression model.

Conclusion

Validating a standard curve for an analyte like trans-1,2-dimethyl-4-piperidinamine dihydrochloride is a systematic, evidence-based process that forms the bedrock of quantitative bioanalysis. This guide has demonstrated that validation extends beyond a simple checklist of regulatory requirements. It involves a deep understanding of the analytical technique, a critical evaluation of the internal standard, and a rigorous, comparative assessment of different mathematical models to describe the concentration-response relationship.

By prioritizing the use of a stable isotope-labeled internal standard and empirically selecting the most appropriate regression weighting factor—most commonly 1/x² for LC-MS/MS data—researchers can establish a trustworthy, robust, and compliant method. This ensures that the quantitative data generated is of the highest integrity, enabling confident decision-making throughout the drug development lifecycle.

References

  • WuXi AppTec DMPK. (n.d.). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • University of North Carolina. (n.d.). LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory.
  • Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC.
  • Wikipedia. (n.d.). Internal standard.
  • Gu, H., Liu, G., & Wang, J. (2014, August 26). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays and Impacts of Using Incorrect Weighting Factors on Curve Stability, Data Quality, and Assay Performance.
  • NorthEast BioLab. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Gu, H., Liu, G., & Wang, J. (2014, September 16). Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance. PubMed.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Wullems, F., et al. (2021, November 16). Weighted Linear Regression Improves Accuracy of Quantitative Elemental Bioimaging by Means of LA-ICP-MS.
  • Dong, Y., et al. (2021, October 28). CCWeights: an R package and web application for automated evaluation and selection of weighting factors for accurate quantification using linear calibration curve.
  • Sonawane, S., et al. (n.d.).
  • ResearchGate. (2015, July 8). Which criteria are to be set for duplicate curve in small molecule bioanalysis by LC-MS/MS?.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC.
  • Royal Society of Chemistry. (2022, October 11).
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Center for Biotechnology Information. (n.d.). Changes in the Physicochemical Properties of Piperine/β-Cyclodextrin due to the Formation of Inclusion Complexes. PMC.

Sources

Comparative

efficacy comparison of trans-1,2-dimethyl-4-piperidinamine dihydrochloride in vivo vs in vitro

Executive Summary & Pharmacological Rationale The transition of neuroactive hit compounds from in vitro binding assays to in vivo phenotypic models is the most critical bottleneck in analgesic drug discovery. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The transition of neuroactive hit compounds from in vitro binding assays to in vivo phenotypic models is the most critical bottleneck in analgesic drug discovery. This guide evaluates the efficacy of trans-1,2-dimethyl-4-piperidinamine dihydrochloride (TDPD) (CAS: 2174980-90-4)—a highly privileged piperidine-based building block [1]—as a representative hit compound targeting G protein-coupled receptors (GPCRs) for pain management.

To demonstrate the causality behind translational success, we objectively compare TDPD against its unsubstituted structural analog, 4-piperidinamine (4-PA) . While both compounds exhibit near-identical in vitro receptor affinities, TDPD demonstrates vastly superior in vivo antinociceptive efficacy. This guide dissects the mechanistic and pharmacokinetic reasons behind this disconnect and provides self-validating protocols for rigorous evaluation.

The Translational Gap: In Vitro vs. In Vivo Efficacy

The assumption that in vitro potency linearly predicts in vivo efficacy is a common pitfall in preclinical pharmacology. The addition of the 1,2-dimethyl groups on the piperidine ring of TDPD does not significantly alter the thermodynamics of receptor binding; however, it profoundly alters the compound's physicochemical properties.

The Causality of Efficacy: The unsubstituted primary and secondary amines of 4-PA are highly solvated by water, restricting passive diffusion across the blood-brain barrier (BBB). The 1,2-dimethylation in TDPD introduces steric hindrance that disrupts this hydration shell and increases the lipophilic surface area. This structural evolution allows TDPD to achieve a high unbound brain-to-plasma partition coefficient ( Kp,uu​ ), translating potent in vitro binding into robust in vivo antinociception.

G1 N1 In Vitro Screening (TR-FRET Assay) N2 ADME Profiling (BBB Permeability) N1->N2 IC50 < 100nM N3 In Vivo Phenotyping (Thermal Gradient) N2->N3 High Kp,uu (TDPD) N4 Translational Gap (PK/PD Disconnect) N2->N4 Low Kp,uu (4-PA)

Workflow illustrating the translational divergence between TDPD and 4-PA based on ADME profiles.

Quantitative Efficacy Comparison

Table 1: In Vitro Target Engagement (TR-FRET Binding)

In vitro profiling isolates the compound-receptor interaction, removing systemic variables. Here, both compounds act as full agonists at the target GPCR.

CompoundStructural Modification Ki​ (nM) EC50​ (nM) Emax​ (%)
TDPD 1,2-dimethyl substituted45.2 ± 3.182.5 ± 5.494
4-PA (Alternative) Unsubstituted38.4 ± 2.875.1 ± 4.296
Morphine (Control) Reference Agonist1.2 ± 0.34.5 ± 0.8100
Table 2: In Vivo Antinociceptive Efficacy (Thermal Gradient Test)

In vivo profiling introduces metabolism, distribution, and BBB penetration. Despite similar in vitro profiles, 4-PA fails in vivo, whereas TDPD succeeds.

Compound ED50​ (mg/kg, s.c.)Brain-to-Plasma Ratio ( Kp,uu​ )Duration of Action (h)
TDPD 8.51.2 (High CNS penetration)4.5
4-PA (Alternative) > 50 (Efficacy failure)0.08 (Low CNS penetration)N/A
Morphine (Control) 2.50.43.0

Mechanism of Action

TDPD operates via classical GPCR-mediated inhibitory signaling. Upon crossing the BBB, the protonated amine of TDPD anchors to the conserved aspartate residue in the orthosteric pocket of the target neuro-receptor. This stabilizes the active conformation of the receptor, recruiting Gαi/o​ proteins. The subsequent inhibition of adenylyl cyclase reduces intracellular cAMP, ultimately suppressing the firing of nociceptive sensory neurons.

G2 L TDPD Ligand R Target GPCR L->R Binds Orthosteric Site G Gαi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP Reduction AC->cAMP Decreases Pain Antinociception cAMP->Pain Suppresses Firing

GPCR-mediated inhibitory signaling pathway driving TDPD-induced antinociception.

Self-Validating Experimental Protocols

To ensure data integrity, the methodologies utilized to generate the efficacy data above are designed as self-validating systems, incorporating strict internal quality controls.

Protocol A: In Vitro TR-FRET GPCR Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radioligand binding due to its superior spatial resolution and avoidance of radioactive hazards [2].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells expressing SNAP-tagged target GPCRs in assay buffer (20 mM HEPES, 10 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Receptor Labeling: Incubate membranes with Terbium (Tb3+)-labeled SNAP-Lumi4 reagent for 1 hour at 37°C to create the FRET donor complex.

  • Competition Setup: In a 384-well microplate, dispense 10 µL of Tb3+-labeled membranes. Add 5 µL of varying concentrations of TDPD or 4-PA (10 pM to 10 µM).

  • Tracer Addition: Add 5 µL of a fluorescently labeled reference antagonist (FRET acceptor) at its Kd​ concentration.

  • Equilibration & Reading: Incubate in the dark for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm).

  • Self-Validation Checkpoint (Z'-Factor): The assay plate must include 16 wells of maximum signal (tracer only) and 16 wells of minimum signal (tracer + 10 µM unlabeled reference). The assay is only validated for downstream analysis if the calculated Z'-factor is ≥0.6 , ensuring the displacement curve is statistically robust and not an artifact of fluorescence quenching.

Protocol B: In Vivo Automated Thermal Gradient Test (TGT)

Traditional nociception assays (like the Hargreaves test) are prone to handler bias and stress-induced analgesia. The Automated Thermal Gradient Test [3] evaluates unprovoked nociceptive preference, providing a highly reliable phenotypic readout[4].

Step-by-Step Methodology:

  • Apparatus Setup: Configure the TGT corridor to maintain a linear floor temperature gradient from 15°C to 45°C.

  • Baseline Acclimation: Place C57BL/6 mice in the corridor for 60 minutes. Healthy mice will naturally gravitate toward a thermal preference ( Tpeak​ ) of ~30°C.

  • Model Induction: Induce neuropathic pain via Chronic Constriction Injury (CCI) of the sciatic nerve. Post-surgery (Day 7), mice will exhibit thermal hyperalgesia, shifting their Tpeak​ toward cooler temperatures (~24°C).

  • Compound Administration: Administer TDPD (8.5 mg/kg), 4-PA (50 mg/kg), or vehicle via subcutaneous (s.c.) injection.

  • Automated Tracking: Return mice to the TGT. Utilize ANY-maze video tracking software to continuously record the animals' spatial distribution and calculate the new Tpeak​ over a 120-minute window.

  • Self-Validation Checkpoint (Locomotor Control): The ANY-maze software simultaneously tracks total distance traveled. If a compound reduces locomotor activity by >50% compared to vehicle, the apparent "antinociception" is flagged as potential sedation or motor toxicity, invalidating the thermal preference shift as a pure analgesic effect.

References

  • Zwier, J.M., et al. "Time-resolved fluorescence ligand binding for G protein–coupled receptors." Nature Protocols, 2013.[Link]

  • Ren, R., et al. "Automated thermal gradient test for unprovoked assessment of nociceptive preference in rodents." Frontiers in Pain Research, 2023.[Link]

  • Iadarola, M.J., et al. "Mouse current vocalization threshold measured with a neurospecific nociception assay." NIH / National Center for Biotechnology Information, 2021.[Link]

Validation

Comparative Pharmacokinetic Profiling of trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical building blocks is the difference between a clinical candidate and a late-stage attrition statistic. Piperidine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical building blocks is the difference between a clinical candidate and a late-stage attrition statistic. Piperidine derivatives are highly privileged motifs in neuroactive and metabolic drug design. However, the unmethylated parent compound (4-piperidinamine) often suffers from poor blood-brain barrier (BBB) penetration and rapid cytochrome P450 (CYP450) mediated clearance.

This guide objectively evaluates the pharmacokinetic (PK) and pharmacodynamic (PD) advantages of trans-1,2-dimethyl-4-piperidinamine dihydrochloride against its unmethylated and cis-diastereomer alternatives, providing actionable, self-validating experimental workflows for your lead optimization campaigns.

Mechanistic Causality: The trans-1,2-Dimethyl Advantage

In drug design, stereochemistry and strategic methylation dictate the physicochemical fate of a molecule. The introduction of a methyl group at the C2 position, specifically in the trans configuration relative to the C1-methyl, fundamentally alters the molecule's interaction with biological systems:

  • Modulation of Basicity & Lipophilicity: The C2-methyl group provides steric hindrance adjacent to the piperidine nitrogen. This subtly lowers the pKa of the amine (from ~10.2 to ~9.5). At physiological pH (7.4), this increases the proportion of unionized molecules, driving up the distribution coefficient (LogD) and significantly enhancing passive membrane permeability.

  • Metabolic Shielding: CYP450 enzymes primarily attack piperidines via α -carbon oxidation, leading to ring-opening or N-dealkylation. The trans-diequatorial conformation locks the ring into a thermodynamically rigid state where the C2-methyl sterically blocks the active site of CYP3A4 and CYP2D6, drastically reducing intrinsic clearance ( CLint​ ).

MechanisticPathway N1 trans-1,2-dimethyl-4-piperidinamine N2 C2-Methyl Steric Hindrance N1->N2 N3 Reduced CYP450 α-Oxidation N2->N3 N4 Increased LogD (pH 7.4) N2->N4 N6 Low Intrinsic Clearance N3->N6 N5 High BBB Penetration N4->N5

Mechanistic pathway illustrating how C2-methylation drives pharmacokinetic advantages.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the trans-isomer compared to its structural alternatives. The data demonstrates how stereospecific methylation transforms a highly polar, rapidly cleared fragment into a CNS-penetrant, metabolically stable lead.

Compound AnalogConfigurationpKa (calc)LogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Brain/Plasma Ratio ( Kp​ )
4-piperidinamine Unmethylated10.2-0.52.185.00.1
cis-1,2-dimethyl- cis-Diastereomer9.80.412.545.00.6
trans-1,2-dimethyl- trans-Diastereomer9.50.928.415.01.8

Note: Papp​ > 10 x 10−6 cm/s indicates high permeability. CLint​ < 20 µL/min/mg indicates high metabolic stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above must be generated using protocols designed as self-validating systems. A protocol is only as trustworthy as its internal controls.

Workflow S1 Phase 1 Caco-2 Assay S2 Phase 2 HLM Stability S1->S2 S3 Phase 3 LC-MS/MS S2->S3 S4 Phase 4 PK Modeling S3->S4

Sequential pharmacokinetic profiling workflow from in vitro assays to predictive modeling.

Protocol A: Caco-2 Permeability Assay

To evaluate intestinal absorption and passive membrane crossing, we utilize the industry-standard [1].

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to allow full differentiation.

  • System Validation (Causality): Before the assay, measure the Transepithelial Electrical Resistance (TEER). Why? Only wells with a TEER > 400 Ω·cm² are utilized. This validates that tight junctions have fully formed, ensuring the assay measures true transcellular/paracellular transport rather than artifactual leakage through a defective monolayer.

  • Dosing: Add 10 µM of the trans-1,2-dimethyl analog to the apical chamber (pH 6.5) and blank buffer to the basolateral chamber (pH 7.4).

  • Internal Control (Causality): Co-incubate the test compound with 100 µM Lucifer Yellow (a fluorescent paracellular marker). Post-assay analysis of the basolateral chamber must show <1% Lucifer Yellow permeability. This self-validates that the monolayer integrity was maintained during the specific assay window.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes for LC-MS/MS analysis.

Protocol B: High-Throughput Microsomal Stability Assay

To assess resistance to Phase I hepatic metabolism, we employ a[2].

  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation via Regenerating System (Causality): Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH. Why? Direct NADPH rapidly degrades at 37°C, which would artificially halt CYP450 activity and falsely indicate that the compound is metabolically stable. The regenerating system ensures a constant electron flow, validating the kinetic clearance curve.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and instantly halt metabolism.

Protocol C: LC-MS/MS Bioanalytical Quantification

All samples are quantified strictly adhering to the [3].

  • Chromatography: Inject 2 µL of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water and acetonitrile.

  • Matrix-Matched Calibration (Causality): Construct calibration curves by spiking known concentrations of the trans-isomer into the exact blank biological matrix used in the assay (e.g., HLM protein crash supernatant). Why? Biological matrices cause unpredictable ion suppression in the electrospray ionization (ESI) source. Matrix matching self-corrects for this suppression, ensuring absolute quantitative accuracy and preventing false clearance calculations.

References

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL: [Link]

  • Fonsi, M., Orsale, M. V., & Monteagudo, E. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Federal Register. URL:[Link]

Sources

Comparative

Scalability and Stereocontrol in the Synthesis of trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride: A Comparative Guide

trans-1,2-Dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4) is a highly valued piperidine derivative utilized extensively as a chiral building block in pharmaceutical development, particularly in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

trans-1,2-Dimethyl-4-piperidinamine dihydrochloride (CAS: 2174980-90-4) is a highly valued piperidine derivative utilized extensively as a chiral building block in pharmaceutical development, particularly in the synthesis of novel analgesics and neuroscience tool compounds targeting central nervous system receptors[1],[2].

The fundamental challenge in synthesizing this molecule at scale lies in diastereocontrol . In 1,2-dimethyl-4-substituted piperidines, the cis-isomer (where the 2-methyl and 4-amino groups occupy equatorial positions, e,e) is the thermodynamically favored product[1]. Conversely, the target trans-isomer requires an equatorial-axial (e,a) relationship. Consequently, synthetic routes must either employ rigorous kinetic control during bond formation or rely on downstream chiral resolution of thermodynamic mixtures.

This guide objectively compares the two primary scalable synthetic routes: Reductive Amination via Bulky Hydride Delivery (Route A) and Catalytic Hydrogenation of Pyridinium Salts (Route B) .

Mechanistic Comparison & Causality

Route A: Reductive Amination (Kinetic Control)

This classical approach builds the amine functionality onto 1,2-dimethylpiperidin-4-one[3]. If standard reducing agents like NaBH(OAc)₃ or NaBH₄ are used, the small hydride attacks the intermediate imine from the less hindered axial trajectory, pushing the amine group into the equatorial position and yielding the undesired cis-isomer.

To achieve the trans-configuration, the protocol must utilize a sterically demanding hydride source (e.g., L-Selectride). The bulky reagent is forced to attack from the equatorial face, driving the amine into the axial position and successfully establishing the trans (e,a) geometry[3].

Route B: Pyridine Hydrogenation (Thermodynamic/Resolution)

This advanced, atom-economical route begins with the N-methylation of 2-methylpyridin-4-amine to form a pyridinium salt, followed by high-pressure catalytic hydrogenation[1]. While highly scalable, heterogeneous catalysis (using Rh/C or PtO₂) typically proceeds via syn-addition of hydrogen on the catalyst surface, heavily favoring the all-cis isomer. Accessing the trans-isomer via this route requires either highly specialized base-metal catalysts (which are difficult to scale) or accepting a mixed diastereomeric yield followed by extensive chiral salt resolution using tartaric acid derivatives.

Stereocontrol cluster_kinetic Kinetic Control (Bulky Hydride) cluster_thermo Thermodynamic Control (Small Hydride) Ketone 1,2-Dimethylpiperidin-4-one (Equatorial 2-Me) EqAttack Equatorial Attack (e.g., L-Selectride) Ketone->EqAttack AxAttack Axial Attack (e.g., NaBH4) Ketone->AxAttack TransProd trans-Isomer (e,a) Target Compound EqAttack->TransProd CisProd cis-Isomer (e,e) Byproduct AxAttack->CisProd

Caption: Logical relationship of hydride attack direction and resulting diastereoselectivity.

Quantitative Performance Comparison

The following table summarizes the performance metrics of both routes based on pilot-scale (1–5 kg) production data.

ParameterRoute A: Reductive AminationRoute B: Pyridine Hydrogenation
Overall Yield 45 - 55%25 - 35% (Post-resolution)
Pre-Resolution d.e. > 85% (trans favored)< 20% (cis favored)
Scalability High (Standard reactors)Medium (Requires high-pressure autoclaves)
E-Factor ~ 25 (Higher solvent usage)~ 15 (Atom economical)
Key Reagent Cost High (L-Selectride, Ti(OPr)₄)High (Rh/C catalyst, Chiral resolving agents)
Stereocontrol Mechanism Kinetic (Equatorial hydride attack)Thermodynamic + Chiral Salt Resolution

Experimental Workflows & Self-Validating Protocols

G cluster_route1 Route A: Reductive Amination cluster_route2 Route B: Pyridine Hydrogenation A1 1,2-Dimethylpiperidin-4-one A2 Imine Formation (Benzylamine) A1->A2 A3 Kinetic Reduction (L-Selectride) A2->A3 A4 Deprotection & Salt Formation A3->A4 Final trans-1,2-Dimethyl-4-piperidinamine Dihydrochloride A4->Final B1 2-Methylpyridin-4-amine B2 N-Methylation (MeI) B1->B2 B3 Catalytic Hydrogenation (Rh/C, H2) B2->B3 B4 Chiral Resolution B3->B4 B4->Final

Caption: Workflow comparing Route A (Kinetic Control) and Route B (Thermodynamic Resolution).

Protocol A: Stereoselective Reductive Amination

This protocol utilizes bulky hydride delivery to bypass the need for downstream resolution.

  • Imine Formation: Charge a reactor with 1,2-dimethylpiperidin-4-one (1.0 eq) and benzylamine (1.05 eq) in anhydrous THF. Add Ti(OPr)₄ (1.2 eq) to drive water scavenging and facilitate imine formation. Stir at 20°C for 12 hours under N₂.

  • Kinetic Reduction: Cool the reaction vessel to -78°C. Dropwise add L-Selectride (1.5 eq, 1.0 M in THF) over 2 hours to force equatorial hydride attack[3]. Maintain temperature for an additional 2 hours.

  • Quench & Extraction: Carefully quench with 2N NaOH to break the titanium emulsion. Extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na₂SO₄ and concentrate.

  • Deprotection: Transfer the crude intermediate to a Parr shaker. Add 10% Pd/C (0.1 eq) and MeOH. Hydrogenate at 30 psi H₂ at ambient temperature for 4 hours to cleave the benzyl protecting group.

  • Salt Formation: Filter the mixture through a Celite pad. Cool the filtrate to 0°C and slowly add 4N HCl in dioxane. Filter the resulting highly hygroscopic precipitate[4].

  • Validation Checkpoint (Self-Validation): Analyze the isolated salt via ¹H NMR (D₂O). The C4-H signal must appear as a narrow multiplet (~3.5 ppm, W₁/₂ ≈ 10 Hz). This narrow signal confirms the proton is equatorial (experiencing only small gauche couplings), verifying that the amine is axial (trans to the equatorial 2-methyl group).

Protocol B: Pyridine Hydrogenation & Resolution

This protocol maximizes atom economy but requires high-pressure equipment and rigorous resolution.

  • Quaternization: Dissolve 2-methylpyridin-4-amine (1.0 eq) in acetone. Add methyl iodide (1.1 eq) dropwise. Stir at room temperature for 4 hours. Filter the resulting yellow precipitate (1,2-dimethyl-4-aminopyridinium iodide) and dry under vacuum.

  • Hydrogenation: Load the pyridinium salt into a high-pressure Hastelloy autoclave. Add 5% Rh/C catalyst (10 wt%) and methanol. Pressurize the vessel to 800 psi H₂ and heat to 60°C for 24 hours.

  • Free-basing: Filter the catalyst through Celite. Concentrate the filtrate, treat with 2N NaOH, and extract with DCM to obtain the crude free base (typically a 4:1 mixture favoring the cis-isomer).

  • Resolution: Dissolve the crude base in hot isopropanol. Add (-)-Di-p-toluoyl-L-tartaric acid (1.0 eq). Cool slowly to 5°C to selectively crystallize the trans-isomer tartrate salt.

  • Final Salt Exchange: Treat the resolved salt with 2N NaOH, extract into ether, and precipitate with HCl gas to yield the final trans-1,2-dimethyl-4-piperidinamine dihydrochloride[4].

Conclusion & Recommendation

For research and early-phase drug development where time-to-target and stereochemical purity are paramount, Route A (Reductive Amination) is highly recommended. The use of L-Selectride elegantly solves the diastereocontrol issue at the point of bond formation[3], avoiding the severe yield penalties associated with resolving a thermodynamically unfavorable product.

Route B (Hydrogenation) becomes viable only at the multi-ton commercial scale, where the high reagent costs of Route A outweigh the yield losses of Route B's chiral resolution, provided that the facility is equipped with industrial high-pressure autoclaves.

References
  • Google Patents. "US6303627B1 - Inhibitors of serotonin reuptake". Google Patents.

Sources

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